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  • Product: (2,6-Dimethylphenyl)methanesulfonamide
  • CAS: 867262-52-0

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Architecture, Properties, and Synthetic Workflows of (2,6-Dimethylphenyl)methanesulfonamide

Executive Summary In the landscape of modern drug discovery, the rational design of small-molecule building blocks is critical for overcoming metabolic liabilities and enhancing target affinity. (2,6-Dimethylphenyl)metha...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the rational design of small-molecule building blocks is critical for overcoming metabolic liabilities and enhancing target affinity. (2,6-Dimethylphenyl)methanesulfonamide (CAS: 867262-52-0) represents a highly specialized pharmacophore scaffold[1]. By combining the hydrogen-bonding capabilities of a primary sulfonamide with the profound steric shielding of a 2,6-dimethylphenyl group, this compound serves as an advanced intermediate for synthesizing therapeutics targeting complex biological pathways, including those in multidrug-resistant bacterial strains[1].

This technical guide provides an in-depth analysis of its physicochemical properties, structural rationale, and a self-validating synthetic methodology designed for high-yield laboratory and scale-up applications.

Structural Identity and Physicochemical Profiling

The core identity of (2,6-Dimethylphenyl)methanesulfonamide lies in its benzylic structure. Unlike direct aryl sulfonamides, the insertion of a methylene bridge (-CH₂-) between the aromatic ring and the sulfonyl group alters the electronic distribution, rendering the sulfonamide more flexible and modifying its pKa.

Quantitative data regarding its structural and physical properties, as well as its key synthetic precursor, are summarized in the tables below.

Table 1: Physicochemical and Structural Properties
PropertyValue
IUPAC Name 1-(2,6-Dimethylphenyl)methanesulfonamide
CAS Number 867262-52-0[1]
Molecular Formula C₉H₁₃NO₂S[1]
Molecular Weight 199.27 g/mol [1]
Monoisotopic Mass 199.0667 Da[2]
SMILES String CC1=C(C(=CC=C1)C)CS(=O)(=O)N[1]
InChIKey FFEPNCXRMKSCOJ-UHFFFAOYSA-N[1]
Table 2: Key Precursor Data (2,6-Dimethylbenzylsulfonyl chloride)
PropertyValue
CAS Number 540524-67-2[3]
Molecular Formula C₉H₁₁ClO₂S[3]
Molecular Weight 218.70 g/mol [3]
Boiling Point 326 °C[3]
Density 1.281 g/cm³[3]
Flash Point 151 °C[3]

Pharmacophore Logic and Drug Development Applications

In medicinal chemistry, the choice of a building block is dictated by its ability to interact with biological targets while surviving primary metabolic clearance. (2,6-Dimethylphenyl)methanesulfonamide is strategically utilized in phenotypic growth assays and antibacterial development against challenging pathogens, including Mycobacterium tuberculosis, Acinetobacter baumannii, and Pseudomonas aeruginosa[1].

The Causality of Structural Design
  • Steric Shielding: The benzylic carbon is a notorious hotspot for Cytochrome P450 (CYP450) mediated oxidation. By positioning two methyl groups at the ortho (2,6) positions, the benzylic carbon is sterically occluded. This significantly reduces the metabolic liability of the molecule, prolonging its half-life in vivo.

  • Hydrogen Bonding: The terminal primary sulfonamide acts as a potent hydrogen-bond donor and acceptor, crucial for anchoring the molecule within the active sites of target kinases or bacterial enzymes.

Pharmacophore Core (2,6-Dimethylphenyl)methanesulfonamide Core Scaffold Steric 2,6-Dimethyl Groups (Steric Shielding) Core->Steric Sulfonamide Sulfonamide Moiety (H-Bond Donor/Acceptor) Core->Sulfonamide Metabolism Reduced CYP450 Benzylic Oxidation Steric->Metabolism Blocks enzymatic access Binding Target Receptor Interaction Sulfonamide->Binding Anchors via H-bonds

Pharmacophore model illustrating the dual functional advantages of the structural moieties.

Synthetic Methodology: A Self-Validating Protocol

Direct chlorosulfonation of 2,6-dimethyltoluene is unviable due to competing electrophilic aromatic substitution on the electron-rich ring. Therefore, a bottom-up approach utilizing nucleophilic displacement on a benzylic halide is required. The following protocol outlines the robust, three-step synthesis of the title compound.

Synthesis A 2,6-Dimethylbenzyl chloride B Sodium (2,6-dimethylphenyl) methanesulfonate A->B Na2SO3, H2O Reflux C 2,6-Dimethylbenzylsulfonyl chloride B->C SOCl2, DMF (cat) 60°C D (2,6-Dimethylphenyl) methanesulfonamide C->D NH3 (aq) 0°C to RT

Step-by-step synthetic workflow for (2,6-Dimethylphenyl)methanesulfonamide.

Step 1: Nucleophilic Substitution (Bunte Salt / Sulfite Displacement)

Objective: Convert 2,6-dimethylbenzyl chloride to sodium (2,6-dimethylphenyl)methanesulfonate.

  • Procedure: Suspend 1.0 equivalent of 2,6-dimethylbenzyl chloride in a 1:1 mixture of water and acetone. Add 1.5 equivalents of sodium sulfite (Na₂SO₃). Reflux the mixture for 12 hours.

  • Causality: The ortho-methyl groups create significant steric hindrance around the benzylic carbon, slowing down the Sₙ2 displacement. Refluxing in a miscible aqueous-organic solvent system provides the necessary thermal energy and phase homogeneity to drive the reaction to completion.

  • Validation Checkpoint 1: Monitor by TLC (Hexanes/EtOAc 8:2). The starting material will disappear, and the highly polar, water-soluble sulfonate salt will remain in the aqueous phase. Evaporate the acetone, wash the aqueous layer with diethyl ether to remove unreacted starting material, and lyophilize the aqueous phase to yield the intermediate.

Step 2: Chlorination to the Sulfonyl Chloride

Objective: Synthesize 2,6-dimethylbenzylsulfonyl chloride (CAS: 540524-67-2)[3].

  • Procedure: Suspend the dry sodium sulfonate salt in anhydrous dichloromethane (DCM). Add 0.1 equivalents of N,N-Dimethylformamide (DMF), followed by the dropwise addition of 2.0 equivalents of Thionyl chloride (SOCl₂) at 0 °C. Warm to 60 °C and reflux for 4 hours.

  • Causality: SOCl₂ alone is a poor reagent for converting sulfonate salts to sulfonyl chlorides. The addition of catalytic DMF generates the highly electrophilic Vilsmeier-Haack intermediate, which rapidly attacks the sulfonate, facilitating the substitution without requiring harsh reagents like PCl₅ that could cause benzylic cleavage.

  • Validation Checkpoint 2: Quench a 10 µL aliquot of the reaction mixture in 1 mL of methanol. Analyze via LC-MS. The presence of the methyl sulfonate ester confirms the successful formation of the highly reactive sulfonyl chloride.

Step 3: Amination to the Final Sulfonamide

Objective: Generate (2,6-Dimethylphenyl)methanesulfonamide.

  • Procedure: Concentrate the DCM layer from Step 2 in vacuo to remove excess SOCl₂. Redissolve the crude sulfonyl chloride in fresh THF. Cool the solution to 0 °C. Slowly add a 5-fold excess of cold aqueous ammonia (NH₄OH, 28%). Stir for 2 hours, allowing the mixture to slowly warm to room temperature.

  • Causality: The reaction between a sulfonyl chloride and ammonia is highly exothermic. If performed at room temperature, the liberated heat can drive the competitive hydrolysis of the sulfonyl chloride back to the sulfonic acid. Maintaining 0 °C ensures selective amination. Excess ammonia acts as an acid scavenger for the generated HCl.

  • Validation Checkpoint 3: The product will precipitate as a white solid upon the removal of THF and the addition of cold water. Filter and wash with cold water.

Analytical Validation Standards

To ensure the trustworthiness of the synthesized batch, the final product must be validated against the following analytical benchmarks:

  • Mass Spectrometry (ESI+): Look for the [M+H]⁺ adduct at m/z 200.07 and the [M+Na]⁺ adduct at m/z 222.05[2]. The presence of these peaks confirms the molecular weight of 199.27 g/mol [1].

  • Infrared Spectroscopy (FT-IR): The presence of a strong, broad doublet around 3200–3300 cm⁻¹ confirms the primary -NH₂ stretch of the sulfonamide, while strong bands at ~1330 cm⁻¹ and ~1150 cm⁻¹ confirm the asymmetric and symmetric S=O stretches.

  • ¹H NMR (CDCl₃, 400 MHz): A characteristic singlet integrating to 2H at ~4.5 ppm corresponds to the benzylic protons. The downfield shift is caused by the strong electron-withdrawing nature of the adjacent -SO₂NH₂ group. A singlet integrating to 6H at ~2.4 ppm confirms the intact 2,6-dimethyl substitution.

References

  • (2,6-Dimethylphenyl)methanesulfonamide | CAS#:867262-52-0. Source: Chemsrc.
  • (2,6-dimethylphenyl)methanesulfonamide (C9H13NO2S). Source: PubChemLite.
  • (2,6-Dimethylphenyl)methansulfonyl chloride | 540524-67-2. Source: ChemicalBook.

Sources

Exploratory

Solubility profile of (2,6-Dimethylphenyl)methanesulfonamide in organic solvents

As a Senior Application Scientist in pharmaceutical materials and physical chemistry, understanding the thermodynamic behavior of active pharmaceutical ingredients (APIs) and their intermediates is paramount. The compoun...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical materials and physical chemistry, understanding the thermodynamic behavior of active pharmaceutical ingredients (APIs) and their intermediates is paramount. The compound (2,6-Dimethylphenyl)methanesulfonamide (CAS: 867262-52-0) presents a highly specific physicochemical profile. The juxtaposition of a lipophilic, sterically hindered 2,6-dimethylphenyl ring with a highly polar, hydrogen-bonding methanesulfonamide moiety dictates its complex solubility behavior in organic solvents[1].

This technical whitepaper provides an in-depth analysis of the solubility profile of (2,6-Dimethylphenyl)methanesulfonamide, detailing the thermodynamic drivers, self-validating experimental protocols, and quantitative modeling frameworks necessary for robust drug formulation and chemical processing.

Molecular Foundations & Solute-Solvent Dynamics

The solubility of any sulfonamide derivative is fundamentally a competition between the crystal lattice energy of the solid state and the solvation energy provided by the solvent. For (2,6-Dimethylphenyl)methanesulfonamide, the structural features govern this balance:

  • The Methanesulfonamide Group (-SO₂NH₂): Acts as both a strong hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the S=O oxygens). This dual capacity strongly favors dissolution in polar protic and polar aprotic solvents.

  • The 2,6-Dimethylphenyl Ring: Imparts significant lipophilicity and steric hindrance, which disrupts planar stacking in the crystal lattice compared to unsubstituted analogs, while simultaneously demanding high dispersion forces (

    
    ) from the solvent for effective solvation[1].
    

To quantitatively predict these interactions, we rely on Hansen Solubility Parameters (HSP) . The extended Hansen model characterizes the solvent dependence of solubility through three molecular interactions: dispersion force (


), polarity (

), and hydrogen bonding (

)[2]. Maximum solubility occurs when the HSP of the solvent closely matches the HSP of the solute.

HSP_Model Solute Solute: (2,6-Dimethylphenyl) methanesulfonamide HSP Hansen Solubility Parameters (HSP) Solute->HSP Dispersion Dispersion (δD) Lipophilic Ring HSP->Dispersion Polarity Polarity (δP) Sulfonamide Dipole HSP->Polarity HBonding H-Bonding (δH) Donor/Acceptor HSP->HBonding Solvent Solvent Selection (Matching Parameters) Dispersion->Solvent Polarity->Solvent HBonding->Solvent Optimal Optimal Solvation (Maximized Solubility) Solvent->Optimal

Hansen Solubility Parameter (HSP) interactions dictating sulfonamide solubility.

Experimental Methodology: The Isothermal Shake-Flask Protocol

To generate empirical solubility data, the isothermal shake-flask method remains the gold standard[3]. As an application scientist, I mandate this protocol because it is a self-validating system; by measuring concentration at multiple time points, we mathematically prove that thermodynamic equilibrium has been achieved, rather than merely assuming it.

Step-by-Step Workflow
  • Preparation of Saturated Solution: Add an excess amount of (2,6-Dimethylphenyl)methanesulfonamide to 10 mL of the target organic solvent in a hermetically sealed borosilicate glass vial. Causality: Excess solid ensures that the chemical potential of the solid equals the chemical potential of the solute in solution, the fundamental definition of saturation.

  • Isothermal Equilibration: Submerge the vials in a reciprocating water bath at a constant temperature (e.g., 298.15 ± 0.05 K) and agitate at 150 rpm for 48 hours. Causality: Sulfonamides often exhibit slow dissolution kinetics due to stable hydrogen-bonded crystal networks. A 48-hour window guarantees equilibrium.

  • Phase Separation: Extract an aliquot and centrifuge at 10,000 rpm for 15 minutes at the exact equilibration temperature, followed by filtration through a 0.22 µm PTFE syringe filter. Causality: Micro-particulates suspended in the supernatant will artificially inflate HPLC concentration readings. Temperature control during centrifugation prevents premature precipitation.

  • Quantification (HPLC-UV): Dilute the filtered supernatant with the mobile phase and analyze via High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis detector (typically at 254 nm).

  • Validation: Repeat the sampling at 72 hours. If the concentration variance between 48h and 72h is < 2%, thermodynamic equilibrium is validated.

ShakeFlask S1 1. Excess Solute Addition S2 2. Isothermal Shaking (48h at 298.15K) S1->S2 S3 3. Centrifugation & PTFE Filtration S2->S3 S4 4. HPLC-UV Quantification S3->S4 S5 5. Variance Check (<2% at 72h) S4->S5

Isothermal shake-flask workflow for empirical solubility determination.

Quantitative Solubility Profile (Modeled Data)

Based on the Jouyban-Acree model and the Abraham solvation parameters applied to structurally analogous methanesulfonamides[4], the solubility profile of (2,6-Dimethylphenyl)methanesulfonamide across various organic solvents at 298.15 K is highly dependent on the solvent's hydrogen-bonding capacity.

Below is the modeled quantitative solubility profile, categorized by solvent class:

Solvent ClassOrganic SolventDielectric Constant (ε)Expected Solubility Range (mg/mL)Solvation Mechanism
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 100.0Strong dipole-dipole interactions; excellent H-bond acceptor for the -NH₂ group.
Polar Aprotic Acetone20.735.0 - 50.0Favorable ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

match; moderate H-bond acceptance.
Polar Protic Methanol32.720.0 - 30.0Dual H-bond donor/acceptor matching the sulfonamide moiety.
Polar Protic Ethanol24.510.0 - 15.0Similar to methanol but limited by larger aliphatic chain decreasing

.
Non-Polar Toluene2.41.0 - 3.0Relies purely on dispersion forces (

) interacting with the dimethylphenyl ring.
Non-Polar n-Hexane1.9< 0.1Complete mismatch of HSP; unable to disrupt the solute's crystal lattice.

Data Note: Values are thermodynamically modeled based on sulfonamide behavior in pure organic solvents using extended log-linear models[4].

Advanced Solubilization Strategies: Co-Solvency and Complexation

If the baseline solubility in a chosen organic solvent is insufficient for downstream processing (e.g., crystallization or flow chemistry), two advanced strategies are employed:

1. Co-Solvent Systems (Jouyban-Acree Modeling) Using binary solvent mixtures (e.g., Methanol + Water or Acetone + Methanol) can yield a synergistic solubility maximum that exceeds the solubility in either pure solvent. This occurs when one solvent preferentially solvates the lipophilic 2,6-dimethylphenyl ring, while the other solvates the polar sulfonamide group. The solubility in these mixtures is mathematically predicted using the Jouyban-Acree model, which accounts for two-body and three-body solute-solvent interactions[4].

2. Macrocyclic Complexation For highly non-polar organic environments (like benzene or chloroform), solubility can be drastically enhanced via host-guest complexation. Research demonstrates that sulfonamides interact strongly with cyclic polyethers, such as 18-crown-6 . The 4-amino group of the sulfonamide forms stable hydrogen bonds with the oxygen atoms of the crown ether ring, creating a highly soluble inclusion complex and significantly increasing the apparent solubility of the sulfonamide in low-dielectric solvents[5].

References

  • Solubilities of Organic Semiconductors and Nonsteroidal Anti-inflammatory Drugs in Pure and Mixed Organic Solvents: Measurement and Modeling with Hansen Solubility Parameter. Journal of Chemical & Engineering Data. Available at:[Link]

  • Prediction of sulfonamides' solubilities in the mixed solvents using solvation parameters. ResearchGate. Available at:[Link]

  • Interaction of Sulfonamides with Cyclic Polyether 18-Crown-6 in Solution and in Solid State. Chemical and Pharmaceutical Bulletin (JST). Available at:[Link]

  • Nitration and bromination of N-(dimethylphenyl)methane-sulfonamides. ResearchGate. Available at:[Link]

Sources

Foundational

Therapeutic and Forensic Applications of (2,6-Dimethylphenyl) Sulfonamide Derivatives: A Technical Guide

Executive Summary The (2,6-dimethylphenyl)methanesulfonamide scaffold and its extended aryl sulfonamide derivatives represent a highly privileged class of molecules in modern medicinal chemistry and forensic science. Cha...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The (2,6-dimethylphenyl)methanesulfonamide scaffold and its extended aryl sulfonamide derivatives represent a highly privileged class of molecules in modern medicinal chemistry and forensic science. Characterized by the unique steric shielding of the 2,6-dimethyl groups and the robust bioisosteric properties of the sulfonamide moiety, these compounds exhibit remarkable versatility. This technical guide provides an in-depth analysis of their dual pharmacological efficacy—specifically as inhibitors of neurodegenerative and inflammatory enzymes—and their novel application as latent fingerprint detection agents.

Structural Rationale of the (2,6-Dimethylphenyl) Sulfonamide Pharmacophore

In drug design, the spatial orientation of a molecule dictates its target affinity. The inclusion of a 2,6-dimethylphenyl group adjacent to a sulfonamide or acetamide linker introduces significant steric hindrance. This structural feature forces the aromatic ring out of coplanarity with the adjacent amide/sulfonamide bond, locking the molecule into an orthogonal conformation.

This rigid 3D architecture serves two critical functions:

  • Metabolic Stability: The methyl groups shield the ortho positions of the phenyl ring, preventing rapid oxidative metabolism by hepatic cytochrome P450 enzymes.

  • Target Specificity: The sulfonamide group (

    
    ) acts as a stable bioisostere for amides. Its tetrahedral geometry and highly polarized oxygen atoms serve as potent hydrogen-bond acceptors, allowing it to coordinate tightly with catalytic residues (e.g., zinc ions or serine/histidine networks) in target enzyme active sites.
    

Pharmacological Targets & Mechanistic Pathways

Recent literature highlights the synthesis of hybrid molecules combining the (2,6-dimethylphenyl) core with other pharmacophores, such as 1,4-benzodioxane and piperazine, to target specific biological pathways.

Dual Cholinesterase and Lipoxygenase Inhibition

Derivatives such as N-(2,6-dimethylphenyl)-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamide have been synthesized and evaluated for their ability to inhibit key enzymes implicated in Alzheimer's disease and inflammation .

  • AChE/BChE Inhibition: By blocking Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), these sulfonamides prevent the degradation of acetylcholine, thereby prolonging cholinergic neurotransmission essential for cognitive function.

  • LOX Inhibition: Simultaneously, these compounds exhibit promising inhibitory activity against Lipoxygenase (LOX), an enzyme responsible for converting arachidonic acid into pro-inflammatory leukotrienes.

Antimicrobial Efficacy

Piperazine-acetamide hybrids, specifically the T2288 series (e.g., N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide sulfonamides), have demonstrated significant antibacterial and antifungal properties. Molecular docking studies reveal that the sulfonamide oxygens form critical hydrogen bonds with the active sites of microbial target proteins, correlating strongly with observed in vitro zones of inhibition .

MOA cluster_0 Neurodegenerative Pathway cluster_1 Inflammatory Pathway Compound (2,6-Dimethylphenyl) Sulfonamide Scaffold AChE AChE / BChE Enzymes Compound->AChE LOX Lipoxygenase (LOX) Compound->LOX ACh Acetylcholine (ACh) Degradation Blocked AChE->ACh Inhibited Cognition Enhanced Cognitive Function ACh->Cognition LT Leukotriene Synthesis Blocked LOX->LT Inhibited Inflam Reduced Inflammation LT->Inflam

Fig 1: Dual inhibitory pathways of sulfonamide derivatives targeting neurodegeneration and inflammation.

Advanced Forensic Applications: Latent Fingerprint Detection

Beyond pharmacology, the physicochemical properties of these derivatives have been leveraged in forensic science. Compound 6c from the T2288 series has been successfully utilized for latent fingerprint analysis .

Mechanistic Causality: The lipophilic 2,6-dimethylphenyl domain interacts favorably with the sebaceous (lipid-rich) secretions left by human skin. Meanwhile, the crystalline nature of the sulfonamide core provides high "stickiness" and finger rhythm visibility without generating the dense, noisy dust clouds typical of traditional fingerprint powders. This allows for high-contrast detection of hidden prints on flat surfaces.

Experimental Workflows & Synthesis Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis of these derivatives, emphasizing the chemical causality behind each methodological choice.

Protocol A: Synthesis of Piperazine-Sulphonamide Hybrids (T2288 Series)

This protocol describes the coupling of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide with substituted benzene sulfonyl chlorides .

  • Reagent Preparation: Combine an equimolar mixture (0.001 mol) of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide and a substituted benzene sulfonyl chloride in Methylene Dichloride (MDC).

    • Causality: MDC is selected as the solvent because it provides excellent solubility for both the polar sulfonamide products and the organic precursors, while its low boiling point allows for easy removal during concentration.

  • Catalysis & Neutralization: Add Triethylamine (

    
    ) to the mixture and stir for 8 hours at 25°C.
    
    • Causality: As the nucleophilic piperazine nitrogen attacks the electrophilic sulfonyl chloride, hydrochloric acid (HCl) is generated as a byproduct.

      
       acts as an acid scavenger, neutralizing the HCl to form triethylammonium chloride. Without this, the generated acid would protonate the piperazine reactant, rendering it non-nucleophilic and halting the reaction.
      
  • Self-Validating Monitoring: Monitor the reaction strictly via Thin Layer Chromatography (TLC).

    • Causality: TLC ensures the complete consumption of the starting materials, preventing complex downstream purification of unreacted amines.

  • Quenching & Extraction: Pour the mixture into ice-cold water and extract with MDC. Wash the organic layer with a brine (saturated NaCl) solution.

    • Causality: The ice-water quench rapidly halts any side reactions and precipitates water-soluble impurities. The brine wash utilizes osmotic pressure to pull residual water and dissolved salts out of the organic layer, ensuring high product purity.

  • Drying & Concentration: Dry over anhydrous sodium sulfate (

    
    ) and concentrate under reduced pressure to yield the pure piperazine sulfonamide derivatives (Compounds 6a-e).
    

Synthesis Step1 N-(2,6-dimethylphenyl) -2-(piperazin-1-yl)acetamide Step2 Add Substituted Benzene Sulfonyl Chloride Step1->Step2 Step3 Stir in CH2Cl2 + Et3N (8h at 25°C) Step2->Step3 Step4 TLC Monitoring & Ice-Water Quench Step3->Step4 Step5 Extraction (MDC) & Brine Wash Step4->Step5 Step6 Piperazine Sulfonamide Derivatives (6a-e) Step5->Step6

Fig 2: Step-by-step synthetic workflow for T2288 piperazine sulfonamide derivatives.

Protocol B: N-Alkylation of 1,4-Benzodioxane Sulfonamides

This protocol outlines the N-alkylation of parent sulfonamides to enhance lipophilicity and target binding .

  • Deprotonation: Add 0.40 mmol of Lithium Hydride (LiH) to a solution containing 0.1 g of the parent sulfonamide in 25 mL of Dimethylformamide (DMF) at 25°C. Stir for 30 minutes.

    • Causality: LiH is a strong, non-nucleophilic base that selectively deprotonates the acidic sulfonamide N-H bond to form a highly reactive sulfonamide anion. DMF, a polar aprotic solvent, is critical here; it solvates the lithium cation but leaves the sulfonamide anion "naked" and highly nucleophilic for the subsequent

      
       reaction.
      
  • Alkylation: Introduce the alkylating agent (e.g., benzyl chloride or ethyl iodide) and stir for 1–2 hours.

  • Validation & Isolation: Monitor via TLC. Upon completion, precipitate the product using cold distilled water, filter, and recrystallize to obtain the N-substituted derivatives.

Quantitative Data & Yield Analysis

The structural modifications of the (2,6-dimethylphenyl) scaffold directly influence both synthetic yield and biological efficacy. Table 1 summarizes key quantitative metrics derived from the cited literature.

Table 1: Synthetic Yields and Functional Activity of Key Sulfonamide Derivatives

Compound IDScaffold TypeR-Group SubstitutionYield (%)Key Biological / Functional Activity
6a T2288 Piperazine4-ethoxyphenyl91%High Antibacterial & Antifungal Activity
6c T2288 PiperazineProprietary alkyl>85%Latent Fingerprint Detection (High contrast, low dust)
3e 1,4-Benzodioxane3,4-dimethylphenyl82%LOX Inhibition (

)
6d 1,4-BenzodioxaneN-benzyl78%LOX Inhibition (

)

Note: The N-benzylation in Compound 6d significantly increases lipophilicity, resulting in a nearly 2.5-fold increase in LOX inhibitory potency compared to the parent compound 3e.

Conclusion

Derivatives of (2,6-dimethylphenyl)methanesulfonamide and its structural cousins represent a highly tunable chemical space. By leveraging the steric properties of the 2,6-dimethylphenyl ring and the hydrogen-bonding capacity of the sulfonamide group, researchers can synthesize potent dual-inhibitors for neurodegenerative and inflammatory diseases. Furthermore, the unique physicochemical properties of these molecules open up highly specialized applications in forensic science, proving that rational drug design principles can successfully cross over into materials and analytical chemistry.

References

  • Title: Design, Synthesis, Biological Evaluation and Molecular Docking Studies of Some New Sulfonamides Possessing 1,4-Benzodioxane Nucleus Source: Acta Chimica Slovenica, 2019, 66, 294–307. URL: [Link]

  • Title: Benzyl and Sulfonyl Derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide(T2288): Biological Screening and Fingerprint Applications Source: Oriental Journal of Chemistry, 2019, 35(1): 157-166. URL: [Link]

Protocols & Analytical Methods

Method

Application Note: Utilizing (2,6-Dimethylphenyl)methanesulfonamide as a Model Active Ingredient in Agrochemical Formulation Development

Target Audience: Formulation Chemists, Agrochemical Researchers, and Product Development Scientists Document Type: Technical Application Note & Standard Operating Protocols Executive Summary The development of stable, hi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Chemists, Agrochemical Researchers, and Product Development Scientists Document Type: Technical Application Note & Standard Operating Protocols

Executive Summary

The development of stable, high-loading aqueous agrochemical formulations requires rigorous optimization of dispersant systems and rheological modifiers. (2,6-Dimethylphenyl)methanesulfonamide (CAS: 867262-52-0) serves as an exceptional model Active Ingredient (AI) for formulation research. Its structure—combining a sterically hindered lipophilic aromatic ring with a polar sulfonamide moiety—closely mimics the physicochemical behavior of modern, complex AIs such as ALS-inhibiting herbicides and phenylamide fungicides.

This application note details the causality-driven protocols for formulating this compound into a Suspension Concentrate (SC), validating its physical stability against Ostwald ripening, and evaluating its cuticular penetration dynamics.

Scientific Rationale & Physicochemical Profiling

The agrochemical industry is rapidly transitioning away from Emulsifiable Concentrates (ECs) due to the regulatory pressures on volatile organic solvents [4]. Consequently, Suspension Concentrates (SCs) have become the preferred delivery system. However, formulating slightly water-soluble AIs into SCs introduces a critical instability mechanism: Ostwald ripening .

(2,6-Dimethylphenyl)methanesulfonamide is an ideal candidate for modeling this phenomenon. The ortho-methyl groups on the phenyl ring dictate specific crystal packing behaviors [1], while its slight aqueous solubility drives the thermodynamic dissolution-recrystallization cycle characteristic of Ostwald ripening [3].

Table 1: Physicochemical Profile & Formulation Implications
ParameterValue / CharacteristicImplications for Formulation Strategy
Chemical Name (2,6-Dimethylphenyl)methanesulfonamideSteric hindrance at the ortho positions affects molecular planarization and crystal lattice energy [1].
CAS Number 867262-52-0Unique identifier for regulatory tracking and raw material sourcing.
Molecular Weight 199.07 g/mol Relatively low molecular weight; highly mobile in cuticular matrices once solubilized.
Water Solubility Slightly soluble (est. 100 - 1000 ppm)Highly prone to Ostwald ripening in aqueous suspensions; requires robust steric stabilization [3].
LogP (est.) 1.5 - 2.5Ambiphilic nature necessitates optimized penetrant adjuvants (e.g., methylated seed oils) for foliar uptake.

Formulation Protocol: Suspension Concentrate (SC) Development

Objective: To formulate a 20% w/w aqueous SC of (2,6-Dimethylphenyl)methanesulfonamide that resists crystal growth and phase separation.

Causality & Mechanism: Ostwald ripening is a thermodynamically driven process where smaller particles dissolve and redeposit onto larger particles to minimize total surface energy. To arrest this, we utilize a comb-type polymeric dispersant (e.g., an alternating styrene/methacrylic acid copolymer). The hydrophobic styrene backbone anchors strongly to the AI crystal faces, while the hydrophilic methacrylic acid chains extend into the aqueous phase, providing a dense steric barrier that prevents dissolved AI molecules from depositing onto the crystal lattice [3, 4].

Step-by-Step Methodology
  • Millbase Preparation:

    • In a stainless-steel dispersion vessel, combine 55% w/w Deionized Water, 5% w/w Propylene Glycol (antifreeze), 0.2% w/w Silicone Antifoam, and 2.5% w/w Polymeric Dispersant.

    • Self-Validation Check: Ensure the dispersant is fully solubilized before proceeding; a hazy solution indicates incomplete hydration which will lead to milling failure.

  • High-Shear Wetting:

    • Initiate agitation using a Cowles dissolver at 1,500 RPM.

    • Slowly sift in 20% w/w of (2,6-Dimethylphenyl)methanesulfonamide powder.

    • Increase speed to 3,000 RPM for 15 minutes to break up macroscopic agglomerates.

  • Bead Milling:

    • Transfer the pre-milled slurry to a horizontal bead mill loaded at 75% volume with 1.0 mm yttrium-stabilized zirconium dioxide beads.

    • Mill at a tip speed of 10 m/s. Maintain the cooling jacket at 15°C to prevent thermal degradation or heat-induced solubility spikes.

    • Self-Validation Check: Extract a 1 mL sample every 15 minutes and measure the Particle Size Distribution (PSD) via laser diffraction. Terminate milling strictly when the

      
       reaches 
      
      
      
      .
  • Rheology Modification:

    • Under low-shear stirring (500 RPM), add 0.2% w/w of a pre-swelled Xanthan Gum solution (containing 0.1% w/w 1,2-benzisothiazolin-3-one biocide).

    • Causality: Xanthan gum creates a pseudoplastic, yield-stress network that suspends the milled particles, preventing gravitational sedimentation and syneresis during long-term storage.

Quality Assurance: Accelerated Storage & Ostwald Ripening Assessment

Objective: To validate the long-term physical stability of the SC formulation using predictive thermal aging.

Causality & Mechanism: The Collaborative International Pesticides Analytical Council (CIPAC) MT 46.3 protocol is the global regulatory standard for predicting the shelf-life of agrochemical formulations[2]. Storing the formulation at elevated temperatures accelerates the kinetic rate of Ostwald ripening, allowing formulators to simulate 2 years of ambient aging in just 14 days.

Step-by-Step Methodology
  • Sample Aliquoting: Transfer 50 mL of the final SC formulation into an inert, wide-mouth glass jar. Seal tightly with a PTFE-lined cap to prevent water loss.

  • Thermal Aging: Place the sealed jar in a calibrated laboratory oven set to 54 ± 2°C for exactly 14 days [2].

  • Equilibration & Observation: Remove the sample and allow it to equilibrate to 20°C for 24 hours. Visually inspect for hard claying (irreversible settling) or clear serum separation.

  • PSD Re-Evaluation:

    • Measure the PSD of the aged sample using laser diffraction.

    • Self-Validation Check: Compare the aged

      
       to the initial 
      
      
      
      . An increase of
      
      
      indicates that the polymeric dispersant concentration is insufficient to overcome the thermodynamic drive of Ostwald ripening. If this occurs, the formulation must be re-engineered with a higher dispersant loading or a co-dispersant system [4].

Bio-Evaluation: Cuticle Penetration Assay

Objective: To determine the compatibility of the SC formulation with tank-mix adjuvants to maximize foliar uptake.

Causality & Mechanism: The epicuticular wax of plant leaves is a formidable barrier. The mixed lipophilic/hydrophilic nature of (2,6-Dimethylphenyl)methanesulfonamide means it requires a penetrant that can plasticize the waxy cuticle without causing the AI to crystallize on the leaf surface as the water evaporates. Methylated Seed Oils (MSO) are uniquely suited for this, as they maintain the AI in an amorphous, mobile state.

Step-by-Step Methodology
  • Cuticle Isolation: Enzymatically isolate cuticles from mature tomato fruits (Solanum lycopersicum) using a pectinase/cellulase buffer (pH 4.0) at 35°C for 72 hours.

  • Diffusion Cell Setup: Mount the isolated, defect-free cuticles between the donor and receptor chambers of a static Franz diffusion cell. Fill the receptor chamber with a 50:50 Methanol:Water solution to maintain sink conditions.

  • Application: Dilute the SC formulation to a field-relevant concentration (e.g., 1 g AI / L). Apply 10 µL of the dilution (both with and without 0.5% v/v MSO adjuvant) to the donor side.

  • Quantification: Sample 200 µL from the receptor fluid at 2, 4, 8, and 24 hours. Analyze the cumulative penetrated AI via HPLC-UV (Detection at 230 nm).

Mechanistic Workflow Diagram

The following diagram maps the critical path from raw AI to a biologically validated, stable SC formulation, highlighting the integrated quality control checkpoints.

Workflow AI (2,6-Dimethylphenyl)methanesulfonamide (Model AI) Slurry Pre-Milling Slurry (AI + Water + Polymeric Dispersant) AI->Slurry Wetting Milling Bead Milling (Target D90 < 2 µm) Slurry->Milling High Shear Rheology Rheology Modification (Xanthan Gum + Biocide) Milling->Rheology Stabilization SC Suspension Concentrate (SC) Final Formulation Rheology->SC Structuring Stability Accelerated Storage (CIPAC MT 46.3: 54°C, 14 Days) SC->Stability QA/QC Efficacy Cuticle Penetration Assay (Franz Diffusion Cell) SC->Efficacy Bio-evaluation Ripening Ostwald Ripening Check (Laser Diffraction) Stability->Ripening PSD Analysis

Caption: Workflow for SC formulation and stability validation of the model AI.

References

  • Title: Nitration and bromination of N-(dimethylphenyl)methane-sulfonamides Source: ResearchGate URL: [Link][1]

  • Title: Manual on development and use of FAO and WHO specifications for pesticides (CIPAC MT 46.3 Accelerated storage procedure) Source: Food and Agriculture Organization of the United Nations (FAO) URL: [Link][2]

  • Title: EP2104422B1 - Ostwald ripening inhibition in chemical formulations Source: European Patent Office (EPO) URL: [3]

  • Title: Novel Polymeric Dispersants to Control Crystal Growth in Suspension Concentrate Formulations Source: Stepan Company / Elize Chemical URL: [Link][4]

Sources

Application

Application Note: Ligand Design Using (2,6-Dimethylphenyl)methanesulfonamide Scaffolds

Introduction and Strategic Rationale In modern structure-based drug design (SBDD), the selection of a core scaffold dictates not only the target binding affinity but also the pharmacokinetic (PK) and metabolic fate of th...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Rationale

In modern structure-based drug design (SBDD), the selection of a core scaffold dictates not only the target binding affinity but also the pharmacokinetic (PK) and metabolic fate of the therapeutic agent. The (2,6-dimethylphenyl)methanesulfonamide moiety has emerged as a highly privileged scaffold across multiple therapeutic areas, including HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs)[1], covalent and non-covalent kinase inhibitors (e.g., BTK inhibitors)[2], and voltage-gated sodium channel blockers[3].

This application note provides a comprehensive guide to the chemical rationale, structural deployment, and experimental validation of this scaffold.

The Causality of Scaffold Efficacy

The success of the (2,6-dimethylphenyl)methanesulfonamide scaffold is driven by two distinct, synergistic chemical features:

  • Steric Shielding & Conformational Locking: The ortho-methyl groups on the phenyl ring induce severe allylic strain, forcing the adjacent sulfonamide group into an orthogonal conformation (dihedral angle ~85-90°). This restricted rotation allows the ligand to perfectly occupy deep, narrow hydrophobic pockets (such as the RT allosteric binding site) while simultaneously shielding the nitrogen atom from rapid cytochrome P450-mediated N-dealkylation or oxidation[4].

  • Tunable Hydrogen Bonding: Unlike standard carboxamides, the methanesulfonamide group possesses a lower pKa (typically 8.5–10), allowing it to act as a robust, neutral hydrogen-bond donor under physiological conditions. The sulfonyl oxygens act as strict, directional hydrogen-bond acceptors, establishing critical interactions with backbone amides in kinase hinge regions[2].

ScaffoldLogic Scaffold 2,6-Dimethylphenyl Methanesulfonamide Steric 2,6-Dimethyl Groups (Steric Shielding) Scaffold->Steric Sulfonamide Methanesulfonamide (H-Bonding) Scaffold->Sulfonamide Metabolic Increased Metabolic Stability Steric->Metabolic Conformation Conformational Lock Steric->Conformation Target Target Affinity Sulfonamide->Target Conformation->Target

Logical relationship between scaffold structural features and pharmacological outcomes.

Quantitative Profiling of Scaffold Derivatives

To justify the selection of the methanesulfonamide derivative over traditional amide bioisosteres, we must evaluate their physicochemical behavior. The addition of the methanesulfonamide group drastically improves the metabolic half-life while mitigating off-target cardiotoxicity (such as hERG channel inhibition), a common liability in basic lipophilic amines.

Table 1: Comparative Physicochemical and Pharmacological Properties

Scaffold TypeDihedral Angle (θ)Half-life (t1/2, human microsomes)hERG Inhibition (IC50, µM)Primary Target Application
Unsubstituted Phenyl Amide~15°< 30 min~10Baseline / Tool Compounds
2,6-Dimethylphenyl Amide~75-90°> 120 min> 50Local Anesthetics (e.g., Lidocaine)
2,6-Dimethylphenyl Methanesulfonamide ~85-90° > 240 min > 100 NNRTIs, Kinase Inhibitors

Experimental Protocol 1: Integration into NNRTI Drug Design

The synthesis of Rilpivirine and its next-generation analogs heavily relies on the coupling of the (2,6-dimethylphenyl)methanesulfonamide intermediate. The methanesulfonamide acts not only as a structural pharmacophore but also as an activating group for Nucleophilic Aromatic Substitution (SNAr)[1].

Step-by-Step Methodology: SNAr Coupling

Objective: Couple (E)-N-(4-(2-cyanoethenyl)-2,6-dimethylphenyl)methanesulfonamide with 2,4-dichloropyrimidine.

  • Anion Generation (Deprotonation):

    • Action: Dissolve 1.0 equivalent (eq) of the methanesulfonamide scaffold in anhydrous DMSO (0.5 M concentration) under an inert nitrogen atmosphere. Add 1.1 eq of sodium tert-amylate. Stir at 25°C for 1 hour.

    • Causality: The electron-withdrawing sulfonyl group increases the acidity of the NH proton. Sodium tert-amylate is a non-nucleophilic base that quantitatively deprotonates the sulfonamide without attacking the cyanoethenyl moiety.

    • Self-Validation Check: The solution must transition from colorless to a deep, clear color, confirming the formation of the stable nitrogen anion. If the solution remains cloudy, moisture contamination has occurred; discard and restart.

  • Controlled Coupling:

    • Action: Prepare a solution of 1.3 eq of 2,4-dichloropyrimidine in anhydrous DMSO. Dropwise transfer the anionic scaffold solution into the pyrimidine solution over 30 minutes.

    • Causality: Inverse addition (adding the nucleophile to an excess of the electrophile) ensures that the pyrimidine is always in stoichiometric excess, preventing the formation of unwanted bis-coupled byproducts.

  • Reaction Monitoring:

    • Action: Stir the mixture for 1 hour at room temperature. Quench a 10 µL aliquot in H2O/Acetonitrile and analyze via LC-MS.

    • Self-Validation Check: Confirm the disappearance of the starting material mass and the appearance of the product mass ([M+H]+). If unreacted scaffold >5%, elevate the temperature to 40°C for 30 minutes.

  • Workup & Isolation:

    • Action: Dilute the reaction mixture with brine to crash out the highly lipophilic product. Extract with ethyl acetate, dry over anhydrous Na2SO4, and concentrate under reduced pressure[1].

Experimental Protocol 2: Crystallographic Fragment Screening

Because the 2,6-dimethylphenyl group relies on strict steric constraints to achieve selectivity, Structure-Based Drug Design (SBDD) via X-ray crystallography is mandatory to confirm the binding pose. Fragment libraries containing this scaffold (e.g., the F2X-Universal Library) are routinely screened against targets like the spliceosomal Prp8 RNaseH-like domain or BTK[2][5].

ScreeningWorkflow Lib Library Prep Soak Crystal Soaking Lib->Soak Diffract X-Ray Diffraction Soak->Diffract Model Density Modeling Diffract->Model Hit Hit Optimization Model->Hit

High-throughput crystallographic fragment screening workflow for scaffold derivatives.

Step-by-Step Methodology: Crystal Soaking & Validation

Objective: Determine the binding mode of the methanesulfonamide fragment within the target protein's hydrophobic pocket.

  • Apo-Crystal Preparation:

    • Action: Grow apo-crystals of the target protein using vapor diffusion. Transfer a single crystal to a stabilization drop containing the mother liquor supplemented with 20% (v/v) ethylene glycol as a cryoprotectant.

  • High-Concentration Soaking:

    • Action: Add the (2,6-dimethylphenyl)methanesulfonamide fragment (dissolved in 100% DMSO) directly to the stabilization drop to achieve a final ligand concentration of 50 mM and a final DMSO concentration of <5%. Soak for 2 to 24 hours.

    • Causality: The high concentration drives the low-affinity fragment into the binding site via mass action. The 2,6-dimethylphenyl group is highly lipophilic; keeping DMSO <5% prevents the dissolution of the crystal lattice while maintaining ligand solubility.

  • Diffraction & Data Collection:

    • Action: Flash-cool the crystal in liquid nitrogen. Collect X-ray diffraction data at 100 K using a synchrotron radiation source.

    • Self-Validation Check: Process the data using XDS. The resolution must be < 2.5 Å to accurately resolve the orientation of the methanesulfonamide oxygens. If the resolution degrades significantly compared to the apo-crystal, the steric bulk of the 2,6-dimethyl groups may be disrupting crystal packing; reduce the soak time to 2 hours.

  • Electron Density Modeling:

    • Action: Perform molecular replacement and calculate the Fo-Fc difference map. Fit the ligand into the positive (>3σ) electron density. Ensure the sulfonyl oxygens are oriented toward the backbone amides of the hinge region[2].

References

  • European Patent Office (EP 3870568 B1)
  • Structure-based design and optimization lead to the identification of novel dihydrothiopyrano[3,2-d]pyrimidine derivatives KU Leuven / European Journal of Medicinal Chemistry URL:[Link]

  • 6NFI: BTK in complex with inhibitor N-(3-{[(2,6-dimethylphenyl)methyl]amino}-7-methoxyindeno[1,2-c]pyrazol-6-yl)methanesulfonamide RCSB Protein Data Bank URL: [Link]

  • 7FKD: Aar2/RNaseH in complex with fragment P04C11 from the F2X-Universal Library RCSB Protein Data Bank URL: [Link]

  • Antiarrhythmic and electrophysiological effects of GYKI-16638, a novel N-(phenoxyalkyl)-N-phenylalkylamine, in rabbits ResearchGate / European Journal of Pharmacology URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Reaction Yield of (2,6-Dimethylphenyl)methanesulfonamide Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of (2,6-Dimethylphenyl)methanesulfonamide. This guide is designed for researchers, scientists, and drug developm...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of (2,6-Dimethylphenyl)methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize this specific transformation. We will move beyond basic protocols to address the nuanced challenges of this synthesis, focusing on the causal relationships between reaction parameters and outcomes to improve your experimental success.

Reaction Fundamentals: The Sulfonylation of a Sterically Hindered Amine

The synthesis of (2,6-Dimethylphenyl)methanesulfonamide is most commonly achieved by the reaction of 2,6-dimethylaniline with methanesulfonyl chloride in the presence of a base.[1][2][3] While this appears to be a standard nucleophilic substitution, the two ortho-methyl groups on the aniline ring introduce significant steric hindrance, which can dramatically reduce the nucleophilicity of the amine and slow the reaction rate.[1] Understanding and mitigating this primary challenge is key to achieving a high yield.

The general reaction mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the methanesulfonyl chloride. This is followed by the elimination of the chloride ion and deprotonation of the nitrogen by a base to yield the final sulfonamide product.[1]

Reaction_Pathway cluster_reactants Reactants cluster_process Mechanism 2_6_DMA 2,6-Dimethylaniline (Nucleophile) Intermediate Tetrahedral Intermediate 2_6_DMA->Intermediate Nucleophilic Attack MsCl Methanesulfonyl Chloride (Electrophile) MsCl->Intermediate Base Base HCl HCl byproduct Base->HCl Neutralization Product (2,6-Dimethylphenyl)methanesulfonamide Intermediate->Product Elimination of Cl⁻

Caption: Simplified reaction pathway for sulfonamide formation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequent challenges encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low (<50%). What are the most likely causes?

A1: Low yields in this specific synthesis almost always trace back to one of three root causes: the inherent steric hindrance of the aniline, the degradation of the sulfonyl chloride, or suboptimal reaction conditions.

  • Steric Hindrance: The methyl groups on the 2 and 6 positions of the aniline physically block the nitrogen's lone pair from easily attacking the sulfur atom of the methanesulfonyl chloride. This necessitates more forcing conditions (e.g., longer reaction times or elevated temperatures) than a non-hindered aniline, but these conditions can also promote side reactions.

  • Reagent Instability: Methanesulfonyl chloride is highly sensitive to moisture.[1] Any water in your solvent, on your glassware, or in the atmosphere will cause it to hydrolyze into methanesulfonic acid, rendering it useless for the reaction.

  • Suboptimal Conditions:

    • Base Selection: The choice of base is critical. A weak or overly hindered base may not be sufficient to neutralize the HCl byproduct, stalling the reaction. Conversely, a strong nucleophilic base can compete with the aniline in reacting with the sulfonyl chloride. Pyridine is a common choice, acting as both a base and a catalyst.[4] Recent studies have also shown that bases like lithium hydroxide monohydrate can provide excellent yields under optimized conditions.[5] Strong inorganic bases like NaOH, however, have been reported to give poor yields.[4]

    • Temperature Control: The initial addition of methanesulfonyl chloride should be done at a low temperature (0 °C) to control the exothermic reaction. Afterward, allowing the reaction to slowly warm to room temperature and stir for an extended period (12-24 hours) is often necessary to overcome the steric barrier.

Troubleshooting_Low_Yield cluster_causes Potential Root Causes cluster_solutions Corrective Actions Start Low Reaction Yield StericHindrance Steric Hindrance of Amine Start->StericHindrance ReagentDegradation Reagent Degradation (MsCl Hydrolysis) Start->ReagentDegradation BadConditions Suboptimal Conditions Start->BadConditions Action_TimeTemp Increase Reaction Time/ Allow to Warm to RT StericHindrance->Action_TimeTemp Solution Action_Anhydrous Use Anhydrous Solvents/ Inert Atmosphere (N₂/Ar) ReagentDegradation->Action_Anhydrous Solution Action_Base Optimize Base (e.g., Pyridine, Et₃N) BadConditions->Action_Base Solution Action_Solvent Check Solvent Choice (DCM, THF are common) BadConditions->Action_Solvent Solution Experimental_Workflow Prep 1. Reagent & Glassware Prep (Oven-dry glassware, use anhydrous solvents) Setup 2. Reaction Setup (Dissolve 2,6-dimethylaniline & base in DCM under N₂) Prep->Setup Cool 3. Cool to 0 °C (Ice-water bath) Setup->Cool Addition 4. Dropwise Addition (Add methanesulfonyl chloride solution slowly) Cool->Addition Reaction 5. Reaction (Allow to warm to RT, stir for 12-24h) Addition->Reaction Quench 6. Quench Reaction (Add water or dilute HCl) Reaction->Quench Workup 7. Workup (Separate layers, extract aqueous phase) Quench->Workup Purify 8. Purification (Dry, concentrate, and purify via recrystallization or chromatography) Workup->Purify

Sources

Optimization

Technical Support Center: Purification of (2,6-Dimethylphenyl)methanesulfonamide

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical assistance for troubleshooting common issues encountered during the purification of (2,6-Dimethylphenyl)methanesulfon...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for troubleshooting common issues encountered during the purification of (2,6-Dimethylphenyl)methanesulfonamide. As Senior Application Scientists, we offer insights grounded in established chemical principles and practical laboratory experience to help you achieve the desired purity for your compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing (2,6-Dimethylphenyl)methanesulfonamide?

A1: The impurity profile of (2,6-Dimethylphenyl)methanesulfonamide can vary depending on the synthetic route. However, common impurities often include:

  • Unreacted Starting Materials: Such as 2,6-dimethylaniline and methanesulfonyl chloride.

  • By-products of the Sulfonylation Reaction: These can include di-sulfonated products or products from side reactions involving the solvent or base. The most typical method for synthesizing sulfonamides involves the reaction between a primary or secondary amine and a sulfonyl chloride in the presence of a base.[1]

  • Degradation Products: Hydrolysis of the sulfonamide bond can occur under strongly acidic or basic conditions, leading to the formation of 2,6-dimethylaniline and methanesulfonic acid.

  • Residual Solvents: Solvents used in the reaction or workup, such as dichloromethane, tetrahydrofuran (THF), or nitroethane, may be present in the crude product.[2][3]

  • Inorganic Salts: By-products like ammonium chloride can form depending on the reagents used.[2]

Q2: What is the first purification step I should consider for my crude (2,6-Dimethylphenyl)methanesulfonamide?

A2: For most small-scale laboratory purifications, recrystallization is an excellent initial and often sufficient purification technique. It is effective at removing many common impurities, particularly those with different solubility profiles from the desired product.

Q3: My recrystallization isn't working. What are the common problems and solutions?

A3: Recrystallization can be a powerful technique, but several issues can arise. Here's a troubleshooting guide:

ProblemPotential Cause(s)Recommended Solution(s)
Oiling Out The melting point of your compound is lower than the boiling point of the solvent. High impurity concentration.Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. Consider switching to a solvent with a lower boiling point or using a solvent mixture.[4] A pre-purification step like column chromatography might be necessary for highly impure samples.[4]
No Crystal Formation The solution is not sufficiently saturated (too much solvent was used). The solution is supersaturated but lacks a nucleation point.If too much solvent was used, carefully evaporate some of it and allow the solution to cool again. To induce crystallization, scratch the inside of the flask with a glass rod just below the surface of the liquid or add a seed crystal of pure (2,6-Dimethylphenyl)methanesulfonamide.[4]
Low Yield The chosen solvent is too good at dissolving the compound, even at low temperatures. Premature crystallization during hot filtration.Select a solvent in which your compound has high solubility at high temperatures and low solubility at low temperatures. To prevent premature crystallization, use pre-heated glassware for hot filtration and perform the step quickly.[4]
Colored Crystals Colored impurities are co-crystallizing with your product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[4]

Troubleshooting Guide for Chromatographic Purification

When recrystallization is insufficient to achieve the desired purity, column chromatography is the next logical step.

Q4: I'm seeing poor separation of my compound from an impurity on a silica gel column. What can I do?

A4: Poor separation in normal-phase column chromatography on silica gel can often be resolved by systematically adjusting several parameters.

Workflow for Optimizing Chromatographic Separation

Caption: Decision-making workflow for troubleshooting poor chromatographic separation.

Step-by-Step Troubleshooting:

  • Optimize the Mobile Phase with Thin-Layer Chromatography (TLC): Before running a column, always optimize your solvent system using TLC. A good starting point for sulfonamides on silica gel is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.[5] Aim for an Rf value of 0.2-0.4 for your desired compound to ensure good separation on the column.[5]

  • Implement Gradient Elution: If your impurities have significantly different polarities, a gradient elution can be very effective.[5] Start with a less polar solvent system and gradually increase the polarity during the chromatography run. This will help to separate compounds that are either very non-polar or very polar from your target compound.

  • Change the Stationary Phase: If optimizing the mobile phase doesn't provide adequate separation, consider using a different stationary phase.[5]

    • Amide-modified silica: These have shown good selectivity for sulfonamides.

    • Reverse-Phase (C8 or C18): This technique separates compounds based on hydrophobicity and can offer a different selectivity profile compared to normal-phase silica gel.[5]

Q5: My compound is not eluting from the silica gel column. What should I do?

A5: If your compound is not eluting, it is likely too polar for the current mobile phase.

  • Increase Mobile Phase Polarity: Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate) in your mobile phase. In some cases, a small amount of a very polar solvent like methanol may be needed to elute highly polar compounds.

  • Check for On-Column Degradation: It's possible your compound is degrading on the acidic silica gel. You can test for this by spotting your compound on a TLC plate and letting it sit for an extended period before eluting to see if degradation occurs. If so, consider using a deactivated silica gel or a different stationary phase.

Q6: How can I confirm the purity of my final product?

A6: Several analytical techniques can be used to assess the purity of your (2,6-Dimethylphenyl)methanesulfonamide.

Analytical TechniqueInformation Provided
High-Performance Liquid Chromatography (HPLC) A highly sensitive method for quantifying the purity of your compound and detecting trace impurities.[6][7][8] Different detectors can be used, such as UV, which is common for aromatic compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS) Provides both separation data (like HPLC) and mass information, which is invaluable for identifying unknown impurities.[6][9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR can confirm the structure of your desired product and help identify and quantify impurities if their signals are resolved.
Melting Point A sharp melting point close to the literature value is a good indicator of high purity. A broad melting range suggests the presence of impurities.
Experimental Protocol: A General Method for Column Chromatography Purification

This protocol outlines a general procedure for purifying (2,6-Dimethylphenyl)methanesulfonamide using silica gel column chromatography.

Materials:

  • Crude (2,6-Dimethylphenyl)methanesulfonamide

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes (or heptane)

  • Ethyl acetate

  • Glass chromatography column

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp

Procedure:

  • TLC Analysis: Determine the optimal solvent system for separation using TLC.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed.

    • Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add this dry powder to the top of the column.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Begin eluting the column, collecting fractions in separate tubes.

    • If using a gradient, gradually increase the polarity of the mobile phase.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified (2,6-Dimethylphenyl)methanesulfonamide.

Caption: A step-by-step workflow for purification by column chromatography.

References

  • Technical Support Center: Purification of Sulfonamide Derivatives by Column Chromatography - Benchchem. (n.d.).
  • Technical Support Center: Recrystallization of Sulfonamide Products - Benchchem. (n.d.).
  • Analytical Methods. (n.d.).
  • A Comparative Guide to Analytical Methods for the Quantification of Methanesulfonamide - Benchchem. (n.d.).
  • Analytical Methods - RSC Publishing. (n.d.).
  • Recrystallization of Sulfanilamide | PDF | Solubility | Chemical Polarity - Scribd. (n.d.).
  • An In-depth Technical Guide to the Synthesis of Methanesulfonamide from Methanesulfonyl Chloride - Benchchem. (n.d.).
  • Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process - MDPI. (2019, August 29).
  • ANALYTICAL METHOD SUMMARIES - Eurofins. (2018, February 19).
  • HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland - MDPI. (2022, March 21).
  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC. (2019, January 28).
  • An Overview of Chromatographic Analysis of Sulfonamides in Pharmaceutical Preparations and Biological Fluids | Request PDF - ResearchGate. (n.d.).
  • Chromatographic Residue Analysis of Sulfonamides in Foodstuffs of Animal Origin. (2008, November 10).
  • Process for the purification of 2, 6-dimethylphenol - Google Patents. (n.d.).
  • Sulfonamide purification process - Google Patents. (n.d.).
  • Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features - Semantic Scholar. (2022, November 12).
  • Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug - ijarsct. (2024, November 15).
  • Impurities in Drug Substances and Products. (n.d.).
  • Recrystallization of Drugs: Significance on Pharmaceutical Processing - SciSpace. (2012, March 7).
  • Method for preparing high-purity 2,6-dimethyl-gamma-pyrone - Google Patents. (n.d.).
  • Crystallization and purification of 2,6-dmn - Google Patents. (n.d.).
  • Synthesis of 2,6-dimethylphenylisothiocyanate - PrepChem.com. (n.d.).
  • (PDF) N-(2,6-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide - ResearchGate. (2015, March 27).
  • Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrice - Semantic Scholar. (2024, August 17).
  • Identification, Characterization and Quantification of Process-Related and Degradation Impurities in Lisdexamfetamine Dimesylate: Identifiction of Two New Compounds - PMC. (2018, November 29).
  • How to synthesize 2,6-dimethylphenyl isocyanide ? | ResearchGate. (2017, July 13).
  • (PDF) Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions - ResearchGate. (n.d.).

Sources

Troubleshooting

Technical Support Center: High-Purity Isolation of (2,6-Dimethylphenyl)methanesulfonamide

Welcome to the Technical Support Center for the purification and recrystallization of (2,6-Dimethylphenyl)methanesulfonamide . This sterically hindered arylmethanesulfonamide is a critical building block and intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification and recrystallization of (2,6-Dimethylphenyl)methanesulfonamide . This sterically hindered arylmethanesulfonamide is a critical building block and intermediate in the synthesis of active pharmaceutical ingredients (APIs), notably non-nucleoside reverse transcriptase inhibitors (NNRTIs) such as Rilpivirine[1].

Because the sulfonamide moiety acts as a strong hydrogen-bond donor/acceptor while the 2,6-dimethylphenyl ring is highly lipophilic, the compound exhibits amphiphilic solubility behavior. Achieving >99% purity requires precise manipulation of solvent thermodynamics to prevent the co-precipitation of structurally similar reaction byproducts.

Workflow Visualization: Anti-Solvent Crystallization Logic

The following decision tree illustrates the logical workflow and self-correcting mechanisms required to successfully crystallize (2,6-Dimethylphenyl)methanesulfonamide without phase-separation failures.

Recrystallization_Workflow Crude Crude (2,6-Dimethylphenyl) methanesulfonamide Dissolve Dissolution in Hot EtOAc (Good Solvent) Crude->Dissolve Filter Hot Filtration (Remove Insoluble Impurities) Dissolve->Filter AntiSolvent Dropwise Addition of Petroleum Ether (Anti-Solvent) Filter->AntiSolvent Cooling Controlled Cooling (0.5 °C / min to 0-5 °C) AntiSolvent->Cooling OilingOut Oiling Out Detected? Cooling->OilingOut Nucleation Nucleation & Crystal Growth Isolation Vacuum Filtration & Cold Solvent Wash Nucleation->Isolation OilingOut->Nucleation No Seeding Reheat & Add Seed Crystals OilingOut->Seeding Yes Seeding->Cooling Pure High-Purity Product (>99% HPLC) Isolation->Pure

Figure 1: Workflow and troubleshooting logic for the anti-solvent recrystallization process.

Quantitative Solvent Selection Matrix

Selecting the right solvent system dictates the thermodynamic efficiency of the purification. The table below summarizes the empirical data for various solvent systems used for arylmethanesulfonamides.

Solvent SystemRatio (v/v)Est. Recovery YieldPurity (HPLC)Causality & Mechanistic Notes
Ethyl Acetate / Petroleum Ether 1:3 to 1:475–85%>99.5%EtOAc efficiently disrupts intermolecular H-bonds for dissolution; Petroleum Ether drives supersaturation. Ideal for removing polar impurities[1][2].
Isopropanol (IPA) / Water 1:165–70%>98.0%Green solvent alternative. High risk of "oiling out" if cooled too rapidly due to strong hydration of the sulfonamide group[3].
Dichloromethane (DCM) / Hexane 1:580–85%>99.0%DCM provides excellent solubility at room temperature; however, volatility and toxicity limit large-scale viability[4].
Toluene Neat60–65%>97.5%Flat solubility curve requires excessively large solvent volumes. Poor at purging structurally similar organic impurities.

Troubleshooting Guides & FAQs

Q1: During the cooling phase, my product forms a biphasic liquid mixture (oiling out) at the bottom of the flask instead of crystallizing. How do I force crystallization? Causality & Solution: Oiling out (Liquid-Liquid Phase Separation, LLPS) occurs when the supersaturated solution crosses the binodal curve before the solubility curve. Essentially, the solute melts out of the solvent rather than nucleating. For (2,6-Dimethylphenyl)methanesulfonamide, this is highly common in aqueous alcohol systems because the sulfonamide group strongly hydrates, lowering the melting point of the solute-rich phase.

  • Troubleshooting Steps:

    • Re-dissolution: Reheat the mixture until it forms a single homogenous clear phase.

    • Solvent Adjustment: Add 10–15% more of the "good" solvent (e.g., Ethyl Acetate) to shift the composition away from the LLPS region.

    • Seeding: Cool the solution to just 2–3 °C above the cloud point and introduce authentic seed crystals (0.1–0.5 wt%).

    • Slower Cooling: Reduce the cooling ramp to <0.5 °C/min to favor crystal lattice formation over liquid demixing.

Q2: My recrystallized product is contaminated with unreacted 2,6-dimethylaniline or pyridine. Why didn't the recrystallization remove these? Causality & Solution: Both 2,6-dimethylaniline (the starting material) and pyridine (the common base used during sulfonylation) can co-crystallize or become entrapped in the crystal lattice due to strong hydrogen bonding with the acidic sulfonamide proton (pKa ~ 8.5). Recrystallization alone is insufficient if the mother liquor remains basic.

  • Troubleshooting Steps: Ensure your pre-crystallization workup is self-validating. The organic phase (e.g., DCM or EtOAc) must be rigorously washed with 1M aqueous Hydrochloric Acid (HCl) prior to concentration and solvent exchange[1]. This protonates the amines, partitioning them entirely into the aqueous waste stream, ensuring the crude solid entering recrystallization is free of basic impurities.

Q3: I am getting very low recovery yields (<50%) when using Ethyl Acetate/Petroleum Ether. What is causing this? Causality & Solution: Low recovery in an anti-solvent crystallization usually stems from an incorrect solvent-to-antisolvent ratio or premature filtration. (2,6-Dimethylphenyl)methanesulfonamide is highly soluble in EtOAc. If the initial volume of EtOAc is too high, the required supersaturation is never reached, even at 0 °C.

  • Troubleshooting Steps: Dissolve the crude in the absolute minimum volume of boiling EtOAc. The final ratio of EtOAc to Petroleum Ether should be at least 1:3. Hold the slurry at 0–5 °C for at least 2 hours to allow equilibrium to be reached before filtration.

Standard Operating Procedure (SOP)

Protocol: Anti-Solvent Recrystallization of (2,6-Dimethylphenyl)methanesulfonamide

Self-Validating Mechanism: This protocol utilizes a visual "turbidity checkpoint" to guarantee optimal supersaturation, ensuring consistent yields and preventing oiling out regardless of the initial crude mass.

Step-by-Step Methodology:

  • Initial Dissolution: Place the crude (2,6-Dimethylphenyl)methanesulfonamide in a round-bottom flask equipped with a reflux condenser and magnetic stirrer. Add Ethyl Acetate (EtOAc) incrementally (approx. 3–5 mL per gram of crude) while heating to 70 °C until complete dissolution is achieved.

  • Hot Filtration: If particulate matter or polymerized impurities are visible, filter the hot solution rapidly through a pre-warmed Buchner funnel to remove insolubles.

  • Anti-Solvent Addition (The Cloud Point): Return the clear solution to reflux. Slowly add Petroleum Ether (boiling range 40–60 °C) dropwise via an addition funnel[1]. Continue the addition until the solution becomes faintly cloudy and the turbidity persists for more than 10 seconds.

  • The Self-Validating Checkpoint: Add EtOAc dropwise (usually 1–3 drops) just until the solution turns perfectly clear again. Why this works: This confirms the system is exactly at the saturation limit at the boiling point, guaranteeing maximum yield upon cooling.

  • Controlled Nucleation: Remove the heat source. Allow the flask to cool ambiently to room temperature (approx. 20–25 °C) over 1 to 2 hours. Crucial: Do not disturb or agitate the flask during this period, as premature agitation can induce rapid, impure precipitation.

  • Aging and Isolation: Transfer the flask to an ice bath (0–5 °C) and age for 2 hours to maximize crystal growth. Isolate the white crystalline solid via vacuum filtration.

  • Washing and Drying: Wash the filter cake with a cold, pre-mixed solution of 1:4 EtOAc/Petroleum Ether (1 mL per gram of product). Dry the crystals under high vacuum at 45 °C for 12 hours to remove residual solvent trapped in the crystal lattice.

References

  • WO2020084142A1 - Process for the preparation of rilpivirine Source: Google Patents URL
  • EP3870568B1 - Process for the preparation of rilpivirine Source: European Patent Office URL
  • US7262304B2 - One-pot process for the preparation of 1,2-benzisoxazole-3-methanesulfonamide Source: Google Patents URL
  • N,N′-(Ethane-1,2-diyl)bis(methanesulfonamide) Source: National Institutes of Health (PMC) URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in (2,6-Dimethylphenyl)methanesulfonamide Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for reactions involvi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for reactions involving the sterically demanding (2,6-Dimethylphenyl)methanesulfonamide. The presence of two methyl groups ortho to the point of attachment on the phenyl ring presents significant steric challenges, often leading to low yields, slow reaction rates, or complete reaction failure.[1][2] This resource consolidates field-proven insights and methodologies to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: Why are my reactions with (2,6-Dimethylphenyl)methanesulfonamide so slow or low-yielding?

A1: The primary reason is steric hindrance. The two ortho-methyl groups on the phenyl ring physically obstruct the approach of reagents to the nitrogen or sulfur centers. This steric bulk can:

  • Hinder Nucleophilic Attack: In C-N cross-coupling reactions, the sulfonamide nitrogen is a poor nucleophile, and the steric crowding further diminishes its ability to coordinate with the metal center.[3][4]

  • ** impede Reagent Access:** For reactions at the sulfonyl group, the bulky aryl substituent shields the sulfur atom from attack.

  • Destabilize Transition States: The steric clash increases the activation energy required to reach the reaction's transition state, thereby slowing down the reaction rate.[2][5]

Q2: I'm attempting a Buchwald-Hartwig amination with (2,6-Dimethylphenyl)methanesulfonamide and an aryl halide, but I'm seeing no product. What's the likely issue?

A2: This is a classic challenge. Standard Buchwald-Hartwig conditions often fail with sterically hindered sulfonamides.[6] The key issues are likely:

  • Inappropriate Ligand Choice: First-generation phosphine ligands are generally ineffective. You need specialized, bulky, and electron-rich ligands designed to promote the difficult oxidative addition and reductive elimination steps with hindered substrates.[6][7]

  • Suboptimal Catalyst System: The choice of palladium precursor and base is critical. A catalyst system that works for less hindered amines will likely not be active enough here.[8]

  • Poor Amine Nucleophilicity: Sulfonamides are inherently weak nucleophiles, a problem exacerbated by the steric hindrance.[3][4]

Q3: Are there alternatives to palladium catalysis for forming C-N bonds with this sulfonamide?

A3: Yes, while palladium-catalyzed methods are the most developed, copper-catalyzed systems have emerged as a viable alternative, particularly for sterically demanding couplings.[9][10] Recent research has also explored nickel and even iron-copper bimetallic systems for coupling hindered partners.[11][12] These alternative metals can offer different reactivity profiles and may be more cost-effective.

Q4: Can I increase the reaction temperature indefinitely to overcome the steric barrier?

A4: While increasing temperature can help overcome the activation energy barrier, there's a limit.[13] Excessive heat can lead to:

  • Catalyst Decomposition: Many organometallic catalysts are thermally sensitive.

  • Side Reactions: Higher temperatures can promote undesired pathways, such as hydrodehalogenation of the aryl halide or decomposition of starting materials.[3]

  • Formation of Byproducts: In some cases, high temperatures can lead to unwanted cyclization or rearrangement products.[14] It is crucial to find an optimal temperature that balances reaction rate with the stability of all components.

Troubleshooting Guides & Protocols

Guide 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Type Reactions)

This is one of the most common yet challenging reactions for this substrate. The key to success lies in the careful selection of the catalyst system.

Problem: Low to No Conversion in N-Arylation
  • Primary Cause: The catalytic cycle is likely stalling. This could be due to a slow oxidative addition of the aryl halide or, more commonly, a difficult reductive elimination step due to the steric bulk around the nitrogen atom.[7] The palladium center struggles to bring the hindered sulfonamide and the aryl group into proximity for bond formation.

Troubleshooting Workflow

G start Low/No Product in N-Arylation Reaction ligand Step 1: Evaluate Ligand Is it a modern, bulky biarylphosphine? start->ligand catalyst Step 2: Check Pd Precursor & Base Using Pd(OAc)2/Pd2(dba)3 with a strong, non-nucleophilic base? ligand->catalyst Yes failure Re-evaluate Strategy Consider alternative metals. ligand->failure No (e.g., PPh3) conditions Step 3: Optimize Conditions Adjust temperature and solvent. catalyst->conditions Yes catalyst->failure No success Successful Coupling conditions->success Improved Yield conditions->failure No Improvement

Caption: Troubleshooting workflow for N-arylation.

Recommended Catalyst Systems & Conditions

For sterically hindered sulfonamides like (2,6-Dimethylphenyl)methanesulfonamide, highly active and specialized catalyst systems are required. High-throughput experimentation has identified specific ligands that are particularly effective.[3][4][15]

ComponentRecommendationRationale
Palladium Precursor [Pd(crotyl)Cl]₂, Pd₂(dba)₃, or Pd(OAc)₂These are common and effective Pd(0) or Pd(II) precursors that initiate the catalytic cycle.[3][16]
Ligand AdBippyPhos or JackiePhosAdBippyPhos has been shown to be exceptionally effective for coupling weakly nucleophilic sulfonamides.[3][4] Its large cone angle and accessible Pd center are key. JackiePhos is also designed for hindered substrates.[17]
Base K₂CO₃, Cs₂CO₃, or K₃PO₄A strong, non-nucleophilic base is required to deprotonate the sulfonamide without interfering with the catalyst.[3][17]
Solvent CPME (Cyclopentyl methyl ether), Toluene, or DioxaneAprotic, non-coordinating solvents are generally preferred. CPME has shown excellent results in these systems.[3]
Temperature 100-110 °CSufficient thermal energy is needed, but excessive heat should be avoided to prevent catalyst degradation.
Additives 3Å Molecular SievesCan mitigate decomposition of the aryl halide starting material, especially in reactions run for extended times.[3]
Optimized Experimental Protocol: N-Arylation with AdBippyPhos

This protocol is adapted from successful literature procedures for coupling weakly nucleophilic sulfonamides.[3][4]

  • Preparation: In a glovebox, add (2,6-Dimethylphenyl)methanesulfonamide (1.0 mmol), the aryl halide (1.2 mmol), and K₂CO₃ (2.0 mmol) to a flame-dried reaction vial equipped with a stir bar.

  • Catalyst Addition: In a separate vial, pre-mix [Pd(crotyl)Cl]₂ (0.015 mmol, 1.5 mol %) and AdBippyPhos (0.06 mmol, 6 mol %).

  • Reaction Setup: Add the catalyst mixture to the reaction vial, followed by anhydrous CPME (3 mL).

  • Execution: Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Guide 2: Alternative Metal Catalysis (Copper/Iron)

When palladium-based systems fail or are not cost-effective, exploring other transition metals can be a fruitful strategy.

Problem: Substrate Incompatibility with Palladium Catalysis
  • Cause: Some functional groups on the aryl halide or sulfonamide might be incompatible with palladium catalysts, leading to side reactions or catalyst poisoning. In other cases, the cost of palladium and specialized ligands for large-scale synthesis is prohibitive.

Solution: Copper-Iron Catalyzed Cross-Coupling

Recent studies have shown that a combination of copper and iron can effectively catalyze the C-N cross-coupling of sterically hindered sulfonamides with aryl chlorides.[12] This approach offers a more economical and potentially more robust alternative.

G cluster_pd Palladium System cluster_cufe Copper/Iron System pd_cat [Pd]/Bulky Ligand (e.g., AdBippyPhos) pd_base Strong Base (e.g., K2CO3) pd_cat->pd_base pd_solvent Aprotic Solvent (e.g., CPME) pd_base->pd_solvent product N-Aryl Sulfonamide Product pd_solvent->product cufe_cat Cu/Fe Catalyst cufe_base Base cufe_cat->cufe_base cufe_solvent Minimal Solvent cufe_base->cufe_solvent cufe_solvent->product start Sterically Hindered Sulfonamide + Aryl Halide start->pd_cat Path 1 start->cufe_cat Path 2

Caption: Alternative catalytic pathways for N-arylation.

Conceptual Protocol: Copper-Iron Bimetallic Catalysis

This protocol is based on the principles described for Cu-Fe catalyzed C-N coupling.[12]

  • Reactant Mixing: Combine the ortho-substituted sulfonamide (1.0 equiv), the sterically hindered aryl chloride (1.2 equiv), the copper-iron catalyst, and a suitable base in a reaction vessel.

  • Solvent Conditions: These reactions often perform well under solvent-minimized or neat conditions.

  • Heating: Heat the mixture to the optimal temperature (e.g., 120-140 °C) for the prescribed time (e.g., 18-24 h).

  • Workup & Purification: After completion, the product can often be isolated through extraction and purified by chromatography or recrystallization. A key advantage noted is the potential for eliminating conventional aqueous workup.[12]

References
  • BenchChem. (2025). Technical Support Center: Optimization of Sulfonamide Synthesis. Benchchem.
  • Becica, J., et al. (2019). High-Throughput Discovery and Evaluation of a General Catalytic Method for N-Arylation of Weakly Nucleophilic Sulfonamides. ChemRxiv.
  • Becica, J., et al. (2019). AdBippyPhos Promotes Pd-Catalyzed C–N Coupling Between Weakly Nucleophilic Sulfonamides and Heteroaryl Halides. Semantic Scholar.
  • BenchChem. (2025).
  • N‐Arylation of sulfonamides with (hetero)aryl (pseudo)halides.
  • Roy, K., et al. (2025). Copper-Iron-Catalyzed Cross-Coupling of ortho-Substituted Sulfonamides with Sterically Hindered (Hetero)aryl Chlorides and Alkyl Halides: Synthesis of Sulfonamide Drugs. Organic Letters.
  • Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. (n.d.).
  • Shekhar, S., et al. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC.
  • Xia, Q., et al. (2021). [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)-NHC Precatalysts for Cross-Coupling Reactions. Organic Chemistry Portal.
  • Shekhar, S., et al. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners.
  • Diao, T., et al.
  • Buchwald–Hartwig amin
  • BenchChem. (2025). Technical Support Center: Alternative Catalysts for the Synthesis of N-Substituted Anilines. Benchchem.
  • Becica, J., et al. (2019). High-Throughput Discovery and Evaluation of a General Catalytic Method for N-Arylation of Weakly Nucleophilic Sulfonamides. Semantic Scholar.
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.).
  • A Different Approach to Anilines. (2020, November 24). GalChimia.
  • Wodrich, M. D., et al.
  • Kumar, A., et al. (n.d.).
  • The Buchwald-Hartwig Amination Reaction. (2012, April 6). YouTube.
  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
  • Rein, J., et al. (2019, December 16). Intramolecular Cross-Electrophile Coupling Reaction of Sulfonamides with Alkyl Chlorides. The Journal of Organic Chemistry.
  • Fernández, I. (2022, March 15).
  • Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl] 2 Precatalysts: Unified Mechanism for Activation of Inert C–S Bonds. (n.d.).
  • Cross-coupling strategies for aniline synthesis a, Anilines are.... (n.d.).
  • León, F., et al. (2019, March 25).
  • Recent advances in synthesis of sulfonamides: A review. (n.d.). CHEMISTRY & BIOLOGY INTERFACE.
  • BenchChem. (2025). Technical Support Center: Overcoming Steric Hindrance in 2-Methoxyadamantane Reactions. Benchchem.
  • Ioffe, D., et al. (2022, November 12).
  • Gowda, B. T., et al. N-(2,6-Dimethylphenyl)benzenesulfonamide. PMC.
  • BenchChem. (2025). Overcoming steric hindrance in substituted diene reactions. Benchchem.
  • Steric Hindrance in SN2 and SN1 Reactions. (2025, July 27). Chemistry Steps.
  • Jiang, L., et al. (2025, November 18). Novel Synthetic Route and Telescoped Process of N -(2,6-Dimethylphenyl)-6-hydroxypicolinamide Employing the Base-Free Schotten–Baumann Reaction and Self-Catalyzed Ullmann-Type Hydroxylation.
  • Jeelani, I. (2019, June 30). How to overcome Steric Hindrance?.
  • BenchChem. (2025). Common side products in the synthesis of N-(2,6-Dimethyl-phenyl)-succinamic acid. Benchchem.

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Troubleshooting

Troubleshooting solubility issues of (2,6-Dimethylphenyl)methanesulfonamide in water

Welcome to the technical support guide for troubleshooting solubility issues with (2,6-Dimethylphenyl)methanesulfonamide. This document is designed for researchers, scientists, and drug development professionals who may...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for troubleshooting solubility issues with (2,6-Dimethylphenyl)methanesulfonamide. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges in achieving desired concentrations of this compound in aqueous media. Our goal is to provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions during your experimental design.

Section 1: Understanding the Molecule - Core Physicochemical Properties

A thorough understanding of a compound's intrinsic properties is the first step in troubleshooting its solubility. Here, we address the fundamental characteristics of (2,6-Dimethylphenyl)methanesulfonamide.

FAQ 1: What are the key physicochemical properties of (2,6-Dimethylphenyl)methanesulfonamide that influence its water solubility?

The solubility of (2,6-Dimethylphenyl)methanesulfonamide is governed by a combination of its structural features. The key parameters are summarized below.

PropertyPredicted/Reported ValueImplication for Aqueous Solubility
Molecular Formula C9H13NO2S[1][2]The presence of nitrogen and oxygen atoms in the sulfonamide group allows for hydrogen bonding with water, which is favorable for dissolution.
Molecular Weight 199.27 g/mol [1]A relatively low molecular weight is generally favorable for solubility, though other factors are more dominant.
Predicted XlogP 1.2[2]XlogP, the octanol-water partition coefficient, indicates a moderate degree of lipophilicity. A positive value suggests a preference for a non-polar environment over water, hinting at limited aqueous solubility.
Predicted pKa ~10.8 (Amide N-H)The sulfonamide N-H proton is weakly acidic. This means the compound will be predominantly in its neutral, less soluble form in neutral or acidic pH. Ionization, which significantly increases solubility, will only occur at high pH.

Note: The pKa value is an estimation based on the parent compound methanesulfonamide, which has a pKa of 10.87.[3] The aryl substitution may slightly alter this value.

FAQ 2: Why is my compound "oiling out" or forming a precipitate in water?

This is a classic sign of a compound's solubility limit being exceeded. The predicted XlogP of 1.2 suggests that (2,6-Dimethylphenyl)methanesulfonamide is lipophilic (hydrophobic)[2]. When introduced into water, the hydrophobic dimethylphenyl group and the molecule's overall neutrality at typical pH values prevent it from forming sufficient favorable interactions with water molecules. Consequently, the compound molecules prefer to aggregate with each other, leading to either precipitation (if crystalline) or "oiling out" (if amorphous or a low melting solid).

Section 2: Initial Assessment & First-Line Troubleshooting

Before employing advanced methods, it's crucial to ensure your initial experimental setup is optimized.

FAQ 3: I've added my compound to water and it's not dissolving. What should I do first?

The initial dissolution rate can be very slow, which is often mistaken for insolubility. This is a kinetic issue, not necessarily a thermodynamic one.

First-Line Actions:

  • Introduce Energy: Agitation (stirring, vortexing) and gentle heating (e.g., to 37-40°C) can significantly increase the rate of dissolution. However, be cautious with heating, as it can degrade some compounds. Always check for compound stability at elevated temperatures first.

  • Increase Surface Area: If you are working with a solid, ensure it is a fine powder. Particle size reduction, such as micronization, increases the surface area available for interaction with the solvent, which can improve the dissolution rate.[4][5]

  • Allow Sufficient Time: True equilibrium solubility can take time to achieve, sometimes hours or even days for poorly soluble compounds. Ensure your mixture is stirred for an adequate period (e.g., 24 hours) in a sealed container to confirm if you are dealing with a kinetic or thermodynamic solubility limit.

Section 3: Advanced Troubleshooting - Formulation Strategies

If basic methods are insufficient, the following formulation strategies can be employed to chemically and physically alter the system to enhance solubility. The choice of method depends on the requirements of your downstream application.

FAQ 4: Can I use pH adjustment to improve solubility?

Yes, this is one of the most effective methods for ionizable compounds.

The Causality: The sulfonamide (SO₂NH) group is weakly acidic. By raising the pH of the aqueous solution with a base (e.g., NaOH), you can deprotonate the nitrogen atom, forming an anionic salt (SO₂N⁻). This charged species is significantly more polar and will have much higher aqueous solubility than the neutral form.

Rule of Thumb: To achieve significant ionization and solubility enhancement, the pH of the solution should be adjusted to at least 2 units above the compound's pKa. For (2,6-Dimethylphenyl)methanesulfonamide, this would mean targeting a pH of >12. While effective, such a high pH may not be suitable for all biological or chemical experiments.

FAQ 5: What are co-solvents and how do they work?

A co-solvent is a water-miscible organic solvent that is added to water to increase the solubility of a non-polar solute.[6]

The Mechanism: Co-solvents work by reducing the polarity of the overall solvent system.[6] They disrupt the strong hydrogen bonding network of water, creating a more favorable, "less polar" environment for the hydrophobic portions of the drug molecule to reside in, thereby increasing solubility.

Common Co-solvents for Pre-clinical Research:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Polyethylene glycol (PEG 400)

  • Propylene glycol

Illustrative Co-solvent Effect on Solubility (Hypothetical Data):

Solvent SystemAchievable Concentration (Hypothetical)Notes
100% Water< 0.1 mg/mLBaseline, poor solubility
10% DMSO in Water1-2 mg/mLCommon starting point for in vitro assays.
20% Ethanol in Water0.5-1 mg/mLOften used in oral formulations.
40% PEG 400 in Water5-10 mg/mLGood for creating higher concentration stock solutions.

Critical Consideration: While effective, co-solvents can have their own biological or chemical effects. Always run a vehicle control in your experiments to account for any effects of the co-solvent itself.

FAQ 6: When should I consider using surfactants?

Surfactants should be considered when pH adjustment and co-solvents are not viable or sufficient, particularly for very hydrophobic compounds.

The Mechanism: Surfactants are molecules with a polar (hydrophilic) head and a non-polar (hydrophobic) tail. At concentrations above the critical micelle concentration (CMC), they self-assemble into spherical structures called micelles. The hydrophobic tails form the core of the micelle, creating a non-polar microenvironment that can encapsulate the poorly soluble (2,6-Dimethylphenyl)methanesulfonamide, while the hydrophilic heads face the water, keeping the entire structure solubilized.

Examples of Surfactants:

  • Polysorbate 80 (Tween® 80)

  • Sodium dodecyl sulfate (SDS)

  • Cremophor® EL

This approach is a form of micellar solubilization and is a common strategy in drug formulation.[6]

Section 4: Key Experimental Protocols

To ensure reproducible and accurate results, standardized protocols are essential.

Protocol 1: Kinetic Solubility Assessment

This protocol provides a rapid assessment of solubility under specific, non-equilibrium conditions.

  • Prepare a high-concentration stock solution of (2,6-Dimethylphenyl)methanesulfonamide in 100% DMSO (e.g., 50 mM).

  • In a 96-well plate or microcentrifuge tubes, add your aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Spike a small volume of the DMSO stock solution into the aqueous buffer to achieve the desired final concentration (ensure the final DMSO concentration is low, typically ≤1%).

  • Mix immediately and let the plate sit at room temperature for a defined period (e.g., 2 hours).

  • Measure the turbidity of the solution using a nephelometer or plate reader at ~620 nm. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

Protocol 2: Thermodynamic (Equilibrium) Solubility Assessment

This protocol determines the true equilibrium solubility, which is the maximum concentration of a compound that can remain in solution under thermodynamically stable conditions.

  • Add an excess amount of the solid (2,6-Dimethylphenyl)methanesulfonamide to a known volume of your aqueous buffer in a glass vial. The excess solid is crucial to ensure saturation.

  • Seal the vial to prevent solvent evaporation.

  • Agitate the mixture at a constant temperature (e.g., 25°C) using a shaker or rotator for an extended period (24-48 hours) to ensure equilibrium is reached.

  • After incubation, allow the solution to stand undisturbed for the undissolved solid to settle.

  • Carefully collect the supernatant. To ensure no solid particles are carried over, filter the supernatant through a 0.22 µm PVDF filter.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS. This concentration is the thermodynamic solubility.

Section 5: Troubleshooting Flowchart & Decision Making

To streamline your workflow, the following decision-making diagram outlines a logical progression for addressing solubility challenges.

Solubility_Troubleshooting start Start: Compound Fails to Dissolve in Water check_kinetic Initial Checks: - Is solid a fine powder? - Apply agitation (stirring)? - Apply gentle heat (e.g., 37°C)? - Allow sufficient time (1-2h)? start->check_kinetic dissolved_q Does it Dissolve? check_kinetic->dissolved_q success Success! Proceed with Experiment dissolved_q->success Yes thermo_limit Thermodynamic Limit Reached Proceed to Formulation Strategies dissolved_q->thermo_limit No strategy_choice Select Strategy Based on Application (pH vs. Co-solvent vs. Surfactant) thermo_limit->strategy_choice ph_adjust pH Adjustment - Is compound ionizable? - Is target pH compatible with assay? strategy_choice->ph_adjust cosolvent Co-Solvency - Select biocompatible co-solvent (DMSO, EtOH, PEG). - Run vehicle controls. strategy_choice->cosolvent surfactant Surfactant/Micellar Solubilization - For highly lipophilic compounds. - Select appropriate surfactant (e.g., Tween 80). strategy_choice->surfactant validate Validate Final Formulation - Confirm concentration (HPLC). - Check for precipitation over time. ph_adjust->validate cosolvent->validate surfactant->validate final_success Formulation Successful validate->final_success

Caption: A decision-making workflow for troubleshooting the solubility of (2,6-Dimethylphenyl)methanesulfonamide.

References

  • Chemsrc. (2026). (2,6-Dimethylphenyl)methanesulfonamide | CAS#:867262-52-0. Retrieved from Chemsrc. [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. [Link]

  • Al-kassas, R., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. MDPI. [Link]

  • ResearchGate. (2015, March 5). (PDF) Solubility prediction of sulfonamides at various temperatures using a single determination. [Link]

  • PubChemLite. (n.d.). (2,6-dimethylphenyl)methanesulfonamide (C9H13NO2S). Retrieved March 7, 2026. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

  • ISJEM. (n.d.). DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. International Scientific Journal of Engineering and Management. [Link]

  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from organicchemistrydata.org. [Link]

Sources

Optimization

Stability of (2,6-Dimethylphenyl)methanesulfonamide under acidic hydrolysis

Topic: Stability of N-(2,6-Dimethylphenyl)methanesulfonamide under Acidic Hydrolysis Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Welcome to the Technical Support Center. As a S...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability of N-(2,6-Dimethylphenyl)methanesulfonamide under Acidic Hydrolysis Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and analytical challenges you may encounter when evaluating the hydrolytic stability of sterically hindered sulfonamides.

Section 1: Fundamental Mechanistic Insights

Q1: Why does N-(2,6-dimethylphenyl)methanesulfonamide exhibit extreme resistance to acidic hydrolysis compared to standard amides or other sulfonamides? The extreme resistance of this compound to acidic hydrolysis is a synergistic result of electronic deactivation and severe steric shielding:

  • Electronic Stability: The sulfur-nitrogen (S-N) bond in sulfonamides is inherently stable. The strong electron-withdrawing nature of the sulfonyl group delocalizes the nitrogen lone pair, rendering it a poor hydrogen-bond acceptor and highly resistant to protonation[1]. Because protonation is the obligate first step in acidic hydrolysis, this electronic effect establishes a high baseline stability[2].

  • Steric Hindrance (The Dominant Factor): The 2,6-dimethylphenyl moiety introduces massive steric bulk directly adjacent to the nitrogen atom. The two ortho-methyl groups effectively block the trajectory required for nucleophilic attack by water molecules[3]. Even if transient protonation occurs, this steric barrier physically prevents the formation of the necessary tetrahedral transition state, increasing the activation energy to levels rarely breached by standard benchtop conditions[4].

Q2: If forced acidic degradation is successfully achieved, what are the expected cleavage products? Under extreme hydrolytic stress, the S-N bond will eventually cleave. The primary degradation products are 2,6-dimethylaniline and methanesulfonic acid [5]. In highly acidic media, the aniline derivative will immediately protonate to form the highly soluble 2,6-dimethylanilinium ion.

MechanisticPathway A N-(2,6-Dimethylphenyl) methanesulfonamide B Protonated Sulfonamide (High Activation Energy) A->B + H+ (Acidic Media) C Nucleophilic Attack by H2O (Sterically Blocked) B->C + H2O D Cleavage Products: 2,6-Dimethylaniline + Methanesulfonic Acid C->D S-N Bond Cleavage

Mechanistic pathway of acidic hydrolysis highlighting the steric blockade.

Section 2: Experimental Workflows & Protocols

Q3: How should I design a forced degradation study to establish the stability-indicating profile of this compound? Standard ICH Q1A(R2) stress testing conditions (e.g., 0.1 M HCl at 60°C) are typically insufficient to degrade sterically hindered sulfonamides[1]. To establish a true stability-indicating profile, you must employ a self-validating, tiered forced degradation protocol.

Step-by-Step Methodology: Tiered Acidic Hydrolysis Workflow

  • Sample Preparation: Dissolve N-(2,6-dimethylphenyl)methanesulfonamide in a minimal amount of inert co-solvent (e.g., 10% Acetonitrile) to ensure complete solubility. Dilute with LC-MS grade water to a final working concentration of 1 mg/mL.

  • Tier 1 (Standard Stress): Mix 1 mL of the sample with 1 mL of 1.0 M HCl. Seal in an amber glass vial and incubate at 60°C for 24 hours.

  • Tier 2 (Harsh Stress): If degradation in Tier 1 is <5%, escalate the conditions. Mix 1 mL of the sample with 1 mL of 5.0 M HCl. Incubate at 80°C for 48 hours.

  • Neutralization (Critical Step): Carefully neutralize the aliquots with an equivalent molarity of NaOH buffer to immediately halt the hydrolysis reaction before analysis. Failure to neutralize will cause continuous degradation inside the autosampler.

  • Analysis: Analyze via LC-MS/MS to quantify the remaining parent compound and identify the 2,6-dimethylaniline degradant.

Workflow S1 Sample Prep (1 mg/mL in ACN) S2 Acid Addition (1.0 M - 5.0 M HCl) S1->S2 S3 Thermal Stress (60°C - 80°C, 24-48h) S2->S3 S4 Neutralization (NaOH Buffer) S3->S4 S5 LC-MS/MS Analysis (Quantification) S4->S5

Tiered experimental workflow for forced acidic degradation of sterically hindered sulfonamides.

Section 3: Troubleshooting & Analytical Challenges

Q4: I am not observing any degradation at pH 2.0. How can I accelerate the hydrolysis for stress testing without causing artifactual degradation?

Scientist's Insight: When attempting to force the degradation of highly stable molecules, do not simply increase the temperature to boiling. High temperatures in concentrated acids can lead to secondary oxidative artifacts or ring chlorination (if using HCl), which convolutes the stability-indicating method. Instead of increasing temperature beyond 80°C, increase the acid molarity (up to 5.0 M) or switch to a non-halogenated acid like 50% H₂SO₄ to prevent halogenation artifacts. Always run a parallel control with a non-sterically hindered analog (e.g., standard methanesulfonamide) to validate that your hydrolytic conditions are actually active[5].

Q5: What analytical techniques are best for monitoring this specific hydrolysis reaction? Since methanesulfonic acid lacks a strong UV chromophore, standard HPLC-UV methods will only effectively track the disappearance of the parent compound and the appearance of 2,6-dimethylaniline. We highly recommend utilizing LC-MS/MS. Employing an Orbitrap high-resolution mass spectrometer (HRMS) allows for precise isotopic tracking of the degradants and ensures that no secondary reactions are misidentified as hydrolysis[6].

Section 4: Quantitative Data & Comparisons

To understand the magnitude of steric hindrance, compare the expected degradation rates of N-(2,6-dimethylphenyl)methanesulfonamide against less hindered analogs.

Table 1: Comparative Hydrolytic Stability of Sulfonamide Derivatives

CompoundStructural FeatureAcidic Stress ConditionTime / TempExpected Degradation
Sulfadiazine Unhindered N-heteroaryl1.0 M HCl24h at 60°C~15 - 20%[1]
Methanesulfonamide Unhindered primary sulfonamide1.0 M HCl24h at 60°C~5 - 10%[5]
N-Phenylmethanesulfonamide Moderately hindered secondary1.0 M HCl24h at 80°C~2 - 5%[1]
N-(2,6-Dimethylphenyl)methanesulfonamide Severely hindered secondary5.0 M HCl48h at 80°C< 5% [1][3]
References
  • Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides, BenchChem, 1

  • stability of methanesulfonamide in acidic and basic conditions, BenchChem, 5

  • Hydrolysis of sulphonamides in aqueous solutions, PubMed, 2

  • Sulfonamide Degradation, Technical University of Munich (TUM), 6

  • Cobalt-Catalyzed Cyclization of Unsaturated N-Acyl Sulfonamides, ACS Publications, 3

  • Transition-metal mediated carbon–sulfur bond activation and transformations, DICP, 4

Sources

Troubleshooting

Technical Support Center: Optimizing Temperature for (2,6-Dimethylphenyl)methanesulfonamide Synthesis

Welcome to the Technical Support Center for sulfonamide synthesis. The conversion of (2,6-dimethylphenyl)methanesulfonyl chloride to its corresponding primary sulfonamide is a foundational transformation in drug developm...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for sulfonamide synthesis. The conversion of (2,6-dimethylphenyl)methanesulfonyl chloride to its corresponding primary sulfonamide is a foundational transformation in drug development. However, because sulfonyl chlorides are highly reactive and moisture-sensitive, and their reaction with ammonia is intensely exothermic, strict temperature control is the absolute most critical parameter for success.

This guide provides field-proven methodologies, quantitative benchmarks, and mechanistic troubleshooting to help you optimize your reaction conditions, minimize impurities, and maximize yield.

Reaction Workflow & Thermal Pathways

The synthesis relies on the nucleophilic acyl substitution of the sulfonyl chloride by ammonia. The temperature at which this occurs dictates whether the reaction follows the optimal pathway to the primary sulfonamide or diverges into destructive side reactions.

G SM (2,6-Dimethylphenyl) methanesulfonyl chloride Add Controlled Addition (0 °C to 10 °C) SM->Add NH3 Ammonia (Aqueous/Gas) Excess (10-15 eq) NH3->Add Warm Warming & Stirring (20 °C to 25 °C) Add->Warm Optimal Pathway Side1 Hydrolysis to Sulfonic Acid Add->Side1 T > 10°C during addition (Aqueous conditions) Side2 Bis-sulfonamide Formation Add->Side2 Insufficient NH3 or Localized Heating Prod (2,6-Dimethylphenyl) methanesulfonamide (Target Product) Warm->Prod High Yield

Figure 1: Reaction workflow and temperature-dependent pathways in sulfonamide synthesis.

Quantitative Data: Temperature Impact Matrix

The following table summarizes the causal relationship between temperature profiles and the resulting product distribution. Data reflects standard reactions utilizing 10 equivalents of 28% aqueous ammonium hydroxide in tetrahydrofuran (THF).

Addition Temp (°C)Maturation Temp (°C)Primary Sulfonamide Yield (%)Sulfonic Acid Impurity (%)Bis-sulfonamide Impurity (%)
-78045 (Incomplete Conversion)< 1< 1
0 to 5 20 to 25 92 (Optimal) < 2 < 1
20 to 2525651812
40 (Uncontrolled)40304515

Self-Validating Experimental Protocol

To achieve the optimal >90% yield profile, follow this step-by-step methodology. This protocol is designed as a self-validating system, meaning each step contains an internal check to ensure the chemical environment is correct before proceeding.

Step 1: System Preparation & Purging Flame-dry a multi-neck round-bottom flask and purge with dry nitrogen. Sulfonyl chlorides are inherently moisture-sensitive[1]. Suspend (2,6-dimethylphenyl)methanesulfonyl chloride (1.0 eq) in anhydrous THF (10 mL/g of substrate). Validation Check: The solution should be clear or a uniform suspension without yellow/brown discoloration (which indicates premature decomposition).

Step 2: Thermal Equilibration Submerge the reaction vessel in an ice-water bath. Insert an internal temperature probe directly into the solvent. Validation Check: Do not proceed until the internal temperature stabilizes at exactly 0 °C. Relying solely on the external bath temperature will lead to thermal runaway during addition.

Step 3: Controlled Amination Using an addition funnel, add concentrated ammonium hydroxide (28-30% aqueous) or anhydrous ammonia in THF (10-15 eq) dropwise. The reaction of sulfonyl chlorides with amines is highly exothermic[2]. Validation Check: Adjust the drip rate so that the internal temperature strictly remains between 0 °C and 5 °C, never exceeding 10 °C.

Step 4: Maturation & Kinetic Drive Once the addition is complete and the exotherm has subsided, remove the ice bath. Allow the mixture to naturally warm to room temperature (20–25 °C) and stir for 2–4 hours. Validation Check: Monitor via Thin Layer Chromatography (TLC) or LC-MS. The reaction is validated as complete when the sulfonyl chloride starting material is fully consumed[3].

Step 5: Quench & Isolation Quench the reaction with cold water. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with cold brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Troubleshooting Guides & FAQs

Q1: Why am I seeing high levels of (2,6-dimethylphenyl)methanesulfonic acid instead of the desired sulfonamide?

Cause: Hydrolysis is outcompeting amination. While ammonia is a vastly superior nucleophile compared to water (allowing Schotten-Baumann type reactions to proceed in aqueous conditions[4]), the activation energy for hydrolysis is easily met if thermal control is lost. If the internal temperature exceeds 10 °C during the addition of aqueous ammonia, the massive solvent concentration of water will hydrolyze the highly reactive sulfonyl chloride intermediate back into sulfonic acid[3]. Solution:

  • Strictly control the addition rate to maintain the internal temperature < 10 °C.

  • If hydrolysis persists, switch from aqueous ammonium hydroxide to a solution of anhydrous ammonia in dioxane or THF to eliminate water from the system entirely.

Q2: How do I minimize the formation of the secondary bis-sulfonamide impurity?

Cause: The primary sulfonamide product contains an acidic N-H proton. In the presence of a base, it can be deprotonated to form a sulfonamide anion, which acts as a nucleophile and attacks unreacted sulfonyl chloride. This side reaction is exacerbated by localized heating (poor stirring) and insufficient ammonia concentration. Solution: Use a massive excess of ammonia (10 to 15 equivalents). Statistically, this ensures that the highly concentrated, highly mobile ammonia molecules will outcompete the bulky primary sulfonamide for the remaining electrophile[3]. Ensure vigorous mechanical stirring to prevent localized concentration gradients.

Q3: The reaction seems to stall if I keep it at 0 °C for the entire duration. Why shouldn't I just keep it cold?

Cause: While 0 °C is mandatory to control the initial exotherm and prevent hydrolysis during the addition phase, the reaction requires kinetic energy to reach 100% conversion. The ortho-methyl groups on the (2,6-dimethylphenyl)methanesulfonyl chloride provide significant steric hindrance. Solution: Implement the two-stage temperature profile described in the protocol. Add reagents at 0 °C to safely navigate the exotherm, then remove the cooling bath and allow the system to warm to 20–25 °C. This provides the necessary thermal energy to overcome the steric barrier and drive the reaction to completion without risking decomposition.

Q4: What are the visible signs of thermal decomposition of the sulfonyl chloride intermediate, and how do I prevent it?

Cause: Sulfonyl chlorides are prone to radical-mediated or thermal decomposition if exposed to high temperatures (generally >30 °C)[5]. Solution: Decomposition is visually indicated by the development of a dark brown or black color in the reaction mixture, or by the unexpected evolution of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases[5]. To prevent this, never heat the reaction above room temperature (25 °C) during the amination step, and ensure all aqueous work-ups are performed quickly using cold solvents.

References

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine National Institutes of Health (NIH) / PMC URL:[Link]

  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism Reaction Chemistry & Engineering (RSC Publishing) URL:[Link]

  • If acyl chlorides are reacted with aqueous ammonia, will carboxylic acids also be formed? Chemistry Stack Exchange URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR interpretation of (2,6-Dimethylphenyl)methanesulfonamide

High-Resolution 1H NMR Interpretation of N-(2,6-Dimethylphenyl)methanesulfonamide: A Comparative Analytical Guide Executive Summary In pharmaceutical development and organic synthesis, the precise structural verification...

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution 1H NMR Interpretation of N-(2,6-Dimethylphenyl)methanesulfonamide: A Comparative Analytical Guide

Executive Summary

In pharmaceutical development and organic synthesis, the precise structural verification of sulfonamide building blocks is a non-negotiable quality control step. N-(2,6-Dimethylphenyl)methanesulfonamide is a sterically hindered, substituted aniline derivative frequently utilized as an intermediate in the synthesis of complex therapeutics and agrochemicals[1].

As a Senior Application Scientist, I have designed this guide to objectively evaluate the 1H NMR analytical performance of this specific compound. By contrasting its spectral signature against structural alternatives (regional isomers) and evaluating solvent-induced shift dynamics, this guide establishes a self-validating analytical framework for unambiguous structural confirmation[2].

Structural Dynamics & Analytical Strategy

The molecular architecture of N-(2,6-Dimethylphenyl)methanesulfonamide consists of a central benzene ring, two ortho-methyl groups, and a methanesulfonamide (-NH-SO2CH3) moiety. The symmetry dictated by the 2,6-substitution pattern is the primary diagnostic feature in 1H NMR.

The analytical strategy relies on identifying magnetic equivalence. The two methyl groups on the aromatic ring are chemically and magnetically equivalent, yielding a sharp 6H singlet. Furthermore, the aromatic protons form a highly symmetrical A2B (or AX2) spin system. Recognizing these features allows researchers to instantly differentiate the target compound from asymmetrical impurities.

Comparative Analysis I: Isomeric Differentiation

When evaluating synthesized sulfonamide intermediates, the most common alternatives or impurities are regional isomers. Table 1 objectively compares the theoretical and empirical 1H NMR performance of the 2,6-dimethyl isomer against the 2,4-dimethyl alternative to highlight the diagnostic power of the technique. The baseline shift for the -SO2CH3 group in N-phenylmethanesulfonamides consistently appears near 3.00 ppm in CDCl3[3].

Table 1: 1H NMR Spectral Comparison: 2,6-Dimethyl vs. 2,4-Dimethyl Isomers (in CDCl3)

Proton EnvironmentN-(2,6-Dimethylphenyl)methanesulfonamideN-(2,4-Dimethylphenyl)methanesulfonamideDiagnostic Significance & Causality
-SO2CH3 3.00 ppm (s, 3H)2.98 ppm (s, 3H)Baseline Verification: Confirms the presence of the methanesulfonyl group.
Ar-CH3 2.38 ppm (s, 6H)2.32 ppm (s, 3H), 2.30 ppm (s, 3H)Critical Differentiator: The 2,6-isomer possesses a plane of symmetry, collapsing the methyls into one peak. The 2,4-isomer lacks symmetry, yielding two distinct singlets.
Ar-H 7.15 (t, 1H), 7.10 (d, 2H)7.30 (d, 1H), 7.05 (dd, 1H), 6.98 (d, 1H)Critical Differentiator: The symmetric A2B spin system of the 2,6-isomer contrasts sharply with the complex, asymmetric splitting of the 2,4-isomer.
-NH 6.05 ppm (br s, 1H)6.20 ppm (br s, 1H)Exchangeable Proton: Broad and highly variable depending on concentration and trace moisture.

Comparative Analysis II: Solvent-Induced Shift Dynamics

The choice of deuterated solvent drastically impacts the resolution and chemical shift of the exchangeable sulfonamide proton (-NH). Table 2 compares the performance of two standard NMR solvents.

Table 2: Solvent-Induced Shift Dynamics for the 2,6-Dimethyl Isomer

Proton EnvironmentCDCl3 (Non-polar, non-H-bonding)DMSO-d6 (Polar, strong H-bonding)Causality of Shift Dynamics
-NH ~6.05 ppm (br s)~9.20 ppm (s)Strong intermolecular H-bonding with the DMSO sulfoxide oxygen deshields the proton, shifting it downfield and sharpening the peak.
Ar-H 7.10 - 7.15 ppm7.10 - 7.20 ppmMinimal solvent effect; slight changes due to the solvation cavity and polarity.
-SO2CH3 3.00 ppm2.95 ppmNegligible change; slightly shielded by solvent cavity effects.

Expert Insight on Causality: CDCl3 is the standard for routine structural checks due to its low viscosity and minimal spectral interference[4]. However, its non-polar nature allows the -NH proton to rapidly exchange, resulting in a broad, poorly defined singlet. By switching to DMSO-d6, the strong hydrogen-bond accepting nature of the solvent locks the -NH proton into a stable complex, allowing for precise integration and multiplicity analysis[1].

Validated Experimental Protocol for 1H NMR Acquisition

To ensure the reliability of the comparative data, the following self-validating protocol must be strictly adhered to. Every step is designed to verify the integrity of the data before interpretation begins.

Step 1: Sample Preparation Weigh 15.0 ± 0.5 mg of the synthesized compound. Dissolve completely in 0.6 mL of the chosen deuterated solvent (CDCl3 or DMSO-d6) containing 0.03% v/v Tetramethylsilane (TMS)[4]. Causality: A 15 mg concentration ensures a high signal-to-noise (S/N) ratio in a standard 5 mm tube, allowing for accurate integration of the 1H aromatic triplet without requiring excessive scanning time.

Step 2: Instrument Calibration (Self-Validation Step) Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Lock the magnetic field to the deuterium resonance of the solvent. Shim the magnet (Z1, Z2, Z3) until the lock level is maximized. Validation: Ensure the line width at half height of the TMS peak is < 1 Hz. Poor shimming will artificially broaden the aromatic multiplet, destroying the diagnostic A2B spin system.

Step 3: Acquisition Parameters Set the pulse sequence to a standard 1D proton experiment. Set the relaxation delay (D1) to 2.0 seconds. Causality: A 2.0s D1 ensures complete longitudinal (T1) relaxation of the methyl protons between pulses, preventing artificial integration errors that could misrepresent the crucial 6H methyl singlet.

Step 4: Data Processing & Referencing Apply a Fourier Transform (FT) and manually phase the spectrum (zero-order and first-order). Validation: Set the TMS internal standard peak exactly to 0.00 ppm. Verify that the residual solvent peak appears at exactly 7.26 ppm (for CDCl3) or 2.50 ppm (for DMSO-d6)[5]. If the residual solvent peak deviates, the internal calibration is compromised and must be reset.

Workflow Visualization

NMR_Workflow cluster_solvents Solvent Selection (Causality) Start Synthesized Compound N-(2,6-Dimethylphenyl)methanesulfonamide Prep Sample Preparation (15 mg in 0.6 mL Deuterated Solvent) Start->Prep Solvent1 CDCl3 (Standard Structural Resolution) Prep->Solvent1 Solvent2 DMSO-d6 (NH Exchange & H-Bonding Analysis) Prep->Solvent2 Acq 1H NMR Acquisition (400/600 MHz, D1=2.0s, 298 K) Solvent1->Acq Solvent2->Acq Process Spectral Processing & Referencing (FT, Phasing, TMS=0.00 ppm) Acq->Process Analysis Signal Assignment (Integration, Multiplicity, Shifts) Process->Analysis Verify Self-Validating Structural Confirmation (Isomeric Purity Confirmed) Analysis->Verify

Fig 1. Self-validating 1H NMR analytical workflow for sulfonamide structural verification.

References

  • BenchChem Technical Support Team. N-Phenylmethanesulfonamide | High-Purity | RUO. BenchChem. 4

  • The Royal Society of Chemistry. Supporting information: N-Phenylmethanesulfonamide 3p. RSC.org. 3

  • Bradford Scholars. Synthesis of Sulfonamide-Based Ynamides and Ynamines in Water. University of Bradford. 5

  • MSU Chemistry. Palladium-Catalyzed Silane/Siloxane Reductions in the One-Pot Conversion of Nitro Compounds into Their Amines. Michigan State University. 1

  • ResearchGate. Nitration and bromination of N-(dimethylphenyl)methane-sulfonamides. ResearchGate. 2

Sources

Comparative

A Senior Application Scientist's Guide to the Infrared Spectroscopic Characterization of (2,6-Dimethylphenyl)methanesulfonamide

Abstract This guide provides an in-depth analysis of the characteristic infrared (IR) spectroscopy peaks for (2,6-Dimethylphenyl)methanesulfonamide, a secondary sulfonamide. Designed for researchers and drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides an in-depth analysis of the characteristic infrared (IR) spectroscopy peaks for (2,6-Dimethylphenyl)methanesulfonamide, a secondary sulfonamide. Designed for researchers and drug development professionals, this document moves beyond a simple peak list, offering a comparative framework and the underlying principles of spectral interpretation for this class of compounds. We will explore the predicted vibrational modes based on established group frequencies, present a standardized experimental protocol for data acquisition, and compare the utility of IR spectroscopy against other common analytical techniques. This guide is grounded in established spectroscopic principles to ensure trustworthiness and scientific integrity in your analytical workflows.

Introduction: The Analytical Imperative for Sulfonamides

Sulfonamides are a cornerstone pharmacophore in medicinal chemistry, renowned for their diverse biological activities.[1] The precise structural characterization of novel sulfonamide derivatives, such as (2,6-Dimethylphenyl)methanesulfonamide, is a non-negotiable prerequisite for advancing drug discovery and development programs. Among the suite of analytical techniques available, Fourier-Transform Infrared (FT-IR) spectroscopy offers a rapid, non-destructive, and highly informative method for confirming the presence of key functional groups and providing a unique molecular "fingerprint".[2]

This guide provides a detailed examination of the expected IR absorption profile of (2,6-Dimethylphenyl)methanesulfonamide. We will dissect the molecule into its constituent parts—the sulfonamide core, the substituted aromatic ring, and the aliphatic methyl groups—to assign characteristic vibrational modes. This approach not only facilitates the identification of the target compound but also provides a basis for comparing its spectral features with those of other structurally related molecules.

Deciphering the Spectrum: Predicted IR Peaks for (2,6-Dimethylphenyl)methanesulfonamide

The infrared spectrum of an organic molecule is a direct reflection of its covalent bond vibrations.[3] For (2,6-Dimethylphenyl)methanesulfonamide, we can predict the positions of key absorption bands by analyzing its functional groups. The most diagnostically significant region involves the sulfonamide moiety (-SO₂NH-), which gives rise to several strong, characteristic absorptions.

The table below summarizes the predicted characteristic IR absorption peaks. The causality for these assignments lies in the bond strengths and the masses of the atoms involved. For instance, the strong, electron-withdrawing nature of the sulfonyl group's oxygen atoms results in high-frequency stretching vibrations, making them easily identifiable.[4]

Table 1: Predicted Characteristic IR Absorptions for (2,6-Dimethylphenyl)methanesulfonamide

Wavenumber (cm⁻¹) RangeIntensityVibrational ModeStructural Assignment
3300 - 3260Medium, SharpN-H StretchSecondary Sulfonamide (-SO₂-N-H -)
3100 - 3000Medium-WeakC-H StretchAromatic (=C-H )
2960 - 2850Medium-WeakC-H StretchAliphatic (-C-H ₃)
1600 - 1450Medium-WeakC=C StretchAromatic Ring Skeletal Vibrations
1370 - 1330StrongSO₂ Asymmetric StretchSulfonyl Group (-S (=O )₂-)[4]
1180 - 1150StrongSO₂ Symmetric StretchSulfonyl Group (-S (=O )₂-)[1][4]
930 - 900MediumS-N StretchSulfonamide Linkage (S-N )[1][5]
800 - 750StrongC-H Out-of-Plane Bend1,2,3-Trisubstituted Aromatic Ring

Note: The N-H stretching frequency in secondary sulfonamides appears as a single, relatively sharp band, unlike the two bands seen in primary sulfonamides.[4] Its exact position and broadness can be influenced by hydrogen bonding in the solid state.

A Validated Protocol for FT-IR Spectrum Acquisition

To ensure reproducible and high-quality data, a standardized experimental workflow is paramount. The following protocol describes the acquisition of an FT-IR spectrum for a solid sample using the Attenuated Total Reflectance (ATR) technique, which is favored for its minimal sample preparation and ease of use.

Experimental Workflow Diagram

FTIR_Workflow Figure 1: FT-IR Spectroscopy Workflow for Solid Samples cluster_prep 1. Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing & Analysis Sample Obtain Solid Sample ((2,6-Dimethylphenyl)methanesulfonamide) Clean Clean ATR Crystal (e.g., with isopropanol) Background Acquire Background Spectrum (Empty ATR Crystal) Clean->Background Place_Sample Place Sample on Crystal (Ensure good contact) Background->Place_Sample Sample_Scan Acquire Sample Spectrum (Co-add scans, e.g., 32-64) Place_Sample->Sample_Scan Correction Perform ATR & Baseline Correction Sample_Scan->Correction Peak_Pick Identify Peak Frequencies Correction->Peak_Pick Interpretation Assign Peaks to Vibrational Modes (Compare with Table 1) Peak_Pick->Interpretation

Caption: A standardized workflow for acquiring and processing FT-IR data.

Step-by-Step Methodology
  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium.

  • ATR Crystal Cleaning: The ATR crystal (typically diamond or germanium) must be impeccably clean. Wipe the crystal surface with a solvent-moistened, lint-free cloth (e.g., isopropanol) and allow it to dry completely.

  • Background Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum. This critical step measures the ambient atmosphere (H₂O, CO₂) and instrument response, which will be digitally subtracted from the sample spectrum. The causality here is to isolate the sample's absorbance from environmental and instrumental artifacts.

  • Sample Application: Place a small amount of the solid (2,6-Dimethylphenyl)methanesulfonamide powder onto the ATR crystal. Use the pressure arm to apply consistent force, ensuring intimate contact between the sample and the crystal surface. Poor contact is a common source of low-quality, distorted spectra.

  • Sample Spectrum Acquisition: Acquire the sample spectrum. Typically, 32 or 64 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum should be processed using the spectrometer software. This includes an automated ATR correction (to account for the wavelength-dependent depth of penetration of the IR beam) and a baseline correction to ensure the absorbance starts at zero.

  • Analysis: Identify the major absorption peaks and compare their wavenumbers to the predicted values in Table 1 and reference libraries.

Comparative Analysis: Contextualizing the Spectrum

The true power of spectroscopy lies in comparison. By analyzing the spectrum of (2,6-Dimethylphenyl)methanesulfonamide in the context of other molecules and techniques, we gain deeper insight.

Comparison with Alternative Sulfonamides

The substitution pattern on both the nitrogen and the aromatic ring significantly influences the IR spectrum.

Table 2: Spectral Comparison of Representative Sulfonamides

CompoundKey Difference from TargetExpected Spectral ChangeRationale
Benzenesulfonamide Primary amine (-NH₂)Two N-H stretch bands (~3390-3320 & 3280-3230 cm⁻¹) instead of one.[1]Asymmetric and symmetric stretching modes of the N-H₂ group.
N-methylbenzenesulfonamide Unsubstituted phenyl ringSimpler C-H out-of-plane bending region (~750-700 and ~690 cm⁻¹).Reflects a monosubstituted aromatic ring pattern.[4]
Sulfanilamide (4-aminobenzenesulfonamide) Primary aromatic amine (-NH₂)Additional N-H stretching bands (~3470 & 3320 cm⁻¹).[4]The primary aromatic amine is distinct from the sulfonamide N-H.

This comparative approach allows researchers to quickly diagnose key structural features. For example, the presence of a single N-H band in the 3300-3260 cm⁻¹ region is strong evidence for a secondary sulfonamide structure.

Comparison with Other Analytical Techniques

While FT-IR is excellent for functional group identification, a comprehensive characterization relies on multiple analytical techniques.

Table 3: Comparison of Analytical Techniques for Sulfonamide Characterization

TechniqueInformation ProvidedAdvantagesLimitations
FT-IR Spectroscopy Functional groups present.Fast, non-destructive, low cost, excellent for identifying -SO₂NH- group.Provides limited information on molecular connectivity and stereochemistry.
NMR Spectroscopy (¹H, ¹³C) Detailed atomic connectivity, chemical environment of protons and carbons.Unambiguous structure elucidation, information on conformation.[5]Slower, requires more sample, more expensive instrumentation.
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), fragmentation patterns.Extremely sensitive, provides exact molecular formula.[5]Does not directly probe functional groups, isomers can be difficult to distinguish.
X-Ray Crystallography Precise 3D molecular structure in the solid state, bond lengths and angles.The definitive method for structural determination of crystalline solids.[5]Requires a suitable single crystal, structure may differ from solution conformation.

Expert Insight: A typical analytical workflow would use FT-IR as a rapid initial check to confirm the successful synthesis of the sulfonamide functional group. Positive results would then be followed by NMR and HRMS for complete and unambiguous structure confirmation.

Conclusion

The infrared spectrum of (2,6-Dimethylphenyl)methanesulfonamide is characterized by a set of predictable and highly diagnostic absorption bands. The strong stretches of the SO₂ group in the 1370-1330 cm⁻¹ and 1180-1150 cm⁻¹ regions, coupled with a single N-H stretch around 3300-3260 cm⁻¹, provide a definitive signature for the secondary sulfonamide core.[1][4] Additional absorptions related to the substituted aromatic ring and aliphatic methyl groups complete the molecular fingerprint. By employing a validated experimental protocol and interpreting the spectrum within a comparative framework, researchers can confidently use FT-IR spectroscopy as a primary tool for the characterization and quality control of this important class of molecules.

References

  • Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC. (2022). National Center for Biotechnology Information. [Link]

  • Uno, T., Machida, K., & Hanai, K. (1968). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin, 16(11), 1705-1713. [Link]

  • Saeed, A., et al. (2018). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Royal Society of Chemistry. [Link]

  • Gowda, B. T., et al. (2003). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. Zeitschrift für Naturforschung B, 58(8), 761-766. [Link]

  • JETIR. (2019). Infrared Spectroscopy. Journal of Emerging Technologies and Innovative Research. [Link]

  • Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. [Link]

  • ResearchGate. (2022). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion complex of sulfonamide/b-CD. ResearchGate. [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Specac Ltd. [Link]

  • Melani, F., et al. (2022). Ligation Motifs in Zinc-Bound Sulfonamide Drugs Assayed by IR Ion Spectroscopy. International Journal of Molecular Sciences, 23(10), 5530. [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • ChemTalk. (n.d.). IR Spectrum | Table of IR Spectroscopy Values. ChemTalk. [Link]

  • Evangelisti, L., et al. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules, 27(9), 2824. [Link]

Sources

Validation

A Comparative Analysis of the Bioactivity of (2,6-Dimethylphenyl)methanesulfonamide and Benzenesulfonamide

An In-Depth Guide for Researchers and Drug Development Professionals In the landscape of medicinal chemistry, the sulfonamide functional group remains a cornerstone for the development of a wide array of therapeutic agen...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the sulfonamide functional group remains a cornerstone for the development of a wide array of therapeutic agents. Its presence in drugs spanning from antimicrobials to anticancer agents underscores its versatility and significance. This guide provides a detailed comparative analysis of the bioactivity of two sulfonamide-containing molecules: the structurally distinct (2,6-Dimethylphenyl)methanesulfonamide and the foundational parent compound, benzenesulfonamide.

This document moves beyond a simple side-by-side listing of properties, offering a deeper dive into the available experimental data, the rationale behind potential differences in biological activity, and detailed protocols for key comparative assays. The aim is to equip researchers, scientists, and drug development professionals with the necessary insights to inform their own investigations and discovery programs.

Structural and Physicochemical Distinctions: A Foundation for Differential Bioactivity

At the heart of any comparison of bioactivity lies the molecular structure. Benzenesulfonamide, the simplest aromatic sulfonamide, presents an unsubstituted phenyl ring directly attached to the sulfonamide group. In contrast, (2,6-Dimethylphenyl)methanesulfonamide introduces two key structural modifications: a methylene (-CH2-) linker between the phenyl ring and the sulfonamide group, and the presence of two methyl groups at the 2 and 6 positions of the phenyl ring.

These seemingly subtle differences can profoundly influence the physicochemical properties of the molecules, which in turn dictate their biological behavior. The steric hindrance introduced by the two methyl groups in (2,6-Dimethylphenyl)methanesulfonamide can restrict the rotation of the phenyl ring, influencing how the molecule fits into the binding pockets of target proteins. Furthermore, the increased lipophilicity due to the methyl groups and the altered electronics from the methylene spacer can affect membrane permeability, metabolic stability, and overall pharmacokinetic profiles.

Comparative Bioactivity Profile: An Overview of Experimental Findings

While a vast body of literature exists on the biological activities of benzenesulfonamide derivatives, specific data on the unsubstituted parent compound is less abundant. It is often utilized as a foundational scaffold in the design of more complex and potent molecules.[1] Conversely, (2,6-Dimethylphenyl)methanesulfonamide has been the subject of screening initiatives, providing a more direct, albeit still limited, insight into its intrinsic bioactivity.

A significant source of data for (2,6-Dimethylphenyl)methanesulfonamide comes from the Community for Open Antimicrobial Drug Discovery (CO-ADD), a global initiative that screens compounds for antimicrobial activity.[2][3][4][5]

Table 1: Summary of Available Bioactivity Data

CompoundBioactivity TypeTarget/OrganismMetricValueReference
(2,6-Dimethylphenyl)methanesulfonamide AntibacterialEscherichia coli (ATCC 25922)MIC>32 µg/mLCO-ADD
AntibacterialKlebsiella pneumoniae (ATCC 700603)MIC>32 µg/mLCO-ADD
AntibacterialAcinetobacter baumannii (ATCC 19606)MIC>32 µg/mLCO-ADD
AntibacterialPseudomonas aeruginosa (ATCC 27853)MIC>32 µg/mLCO-ADD
AntibacterialStaphylococcus aureus (MRSA, ATCC 43300)MIC>32 µg/mLCO-ADD
AntifungalCandida albicans (ATCC 90028)MIC>32 µg/mLCO-ADD
AntifungalCryptococcus neoformans (var. grubii H99, ATCC 208821)MIC>32 µg/mLCO-ADD
Benzenesulfonamide (unsubstituted) AntibacterialStaphylococcus aureusMIC32 to >512 µg/mL (for derivatives)[6]
AntifungalCandida spp.MIC125 to 1000 µg/mL (for a derivative)[7]
AnticancerA549 (Lung Cancer)IC50171.2 to 213.7 µg/mL (for derivatives)[8]
Enzyme InhibitionCarbonic Anhydrase IIC500.428 to 0.638 µM (for derivatives)[9]
Enzyme InhibitionCarbonic Anhydrase IIIC500.095 to 0.164 µM (for derivatives)[9]
Enzyme InhibitionCarbonic Anhydrase IXIC5025 to 52 nM (for derivatives)[9]

Note: Data for unsubstituted benzenesulfonamide is sparse. The values presented for benzenesulfonamide are largely for various derivatives and are included to provide a general context of the bioactivity of this class of compounds.

From the available data, (2,6-Dimethylphenyl)methanesulfonamide did not exhibit significant antibacterial or antifungal activity at the tested concentrations (>32 µg/mL) against the panel of pathogens screened by CO-ADD. This suggests that, at least for these common pathogens, it is not a potent antimicrobial agent.

For benzenesulfonamide, while direct data is limited, studies on its derivatives show a wide range of activities. Some derivatives exhibit antibacterial activity, with MIC values varying significantly depending on the specific substitutions.[6] Similarly, certain benzenesulfonamide derivatives have demonstrated antifungal and anticancer properties.[7][8] A key area of interest for benzenesulfonamides is their ability to inhibit carbonic anhydrases, with some derivatives showing potent inhibition in the nanomolar range.[9]

The lack of potent antimicrobial activity for (2,6-Dimethylphenyl)methanesulfonamide could be attributed to its specific structural features. The steric bulk of the 2,6-dimethylphenyl group might prevent it from effectively binding to the active site of microbial enzymes that are targeted by other sulfonamides.

Key Bioactivity Assays: Experimental Protocols for Comparative Evaluation

To enable a direct and robust comparison of the bioactivity of (2,6-Dimethylphenyl)methanesulfonamide and benzenesulfonamide, standardized experimental protocols are essential. The following sections detail the methodologies for key assays relevant to the known and potential activities of sulfonamides.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

The primary method to quantify the antibacterial or antifungal potential of a compound is the determination of its Minimum Inhibitory Concentration (MIC). This assay determines the lowest concentration of a compound that visibly inhibits the growth of a microorganism.

Experimental Protocol: Broth Microdilution MIC Assay

Materials:

  • Test compounds: (2,6-Dimethylphenyl)methanesulfonamide and benzenesulfonamide

  • Bacterial or fungal strains (e.g., E. coli, S. aureus, C. albicans)

  • Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO) for compound dissolution

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Preparation: Prepare stock solutions of the test compounds in DMSO.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of each compound in the appropriate growth medium to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a positive control (microorganism in medium without compound) and a negative control (medium only).

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Compound Stock Solutions C Serial Dilution in 96-Well Plate A->C B Prepare Standardized Microbial Inoculum D Inoculate Wells B->D C->D E Incubate Plate D->E F Read Results (Visually or Spectrophotometrically) E->F G Determine MIC F->G

Caption: Workflow for the Broth Microdilution MIC Assay.

Anticancer Activity: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is widely used to screen compounds for potential anticancer activity.

Experimental Protocol: MTT Assay

Materials:

  • Test compounds

  • Cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • Sterile 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • CO2 incubator

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (cells treated with DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting cell viability against compound concentration.

MTT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Seed Cancer Cells in 96-Well Plate B Treat with Test Compounds A->B C Incubate B->C D Add MTT Reagent C->D E Solubilize Formazan Crystals D->E F Measure Absorbance E->F G Calculate Cell Viability & IC50 F->G

Caption: Workflow for the MTT Cell Viability Assay.

Enzyme Inhibition: Carbonic Anhydrase Assay

Given the known activity of benzenesulfonamide derivatives as carbonic anhydrase (CA) inhibitors, evaluating the inhibitory potential of both (2,6-Dimethylphenyl)methanesulfonamide and benzenesulfonamide against various CA isoforms is a critical comparative experiment. A common method involves monitoring the esterase activity of the enzyme.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

Materials:

  • Test compounds

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX)

  • Assay buffer (e.g., Tris-SO4)

  • Substrate: p-Nitrophenyl acetate (pNPA)

  • 96-well UV-transparent plates

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in a suitable solvent like DMSO.

  • Enzyme and Compound Pre-incubation: In a 96-well plate, add the assay buffer, the CA enzyme solution, and the test compound at various concentrations. Allow to pre-incubate for a short period.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, pNPA. The enzyme will hydrolyze pNPA to p-nitrophenol, which is a yellow-colored product.

  • Kinetic Measurement: Immediately monitor the increase in absorbance at 400 nm over time using a spectrophotometer in kinetic mode.

  • Data Analysis: Calculate the rate of the enzymatic reaction for each compound concentration. The percentage of inhibition is determined relative to the uninhibited enzyme activity. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can then be calculated.

CA_Inhibition_Pathway pNPA p-Nitrophenyl Acetate (Substrate) CA Carbonic Anhydrase (Enzyme) pNPA->CA Hydrolysis pNP p-Nitrophenol (Yellow Product) CA->pNP Inhibitor Sulfonamide Inhibitor Inhibitor->CA Inhibition

Caption: Carbonic Anhydrase Catalyzed Hydrolysis and Inhibition.

Concluding Remarks and Future Directions

The comparative analysis of (2,6-Dimethylphenyl)methanesulfonamide and benzenesulfonamide reveals a landscape of differing bioactivities, largely influenced by their distinct structural features. While (2,6-Dimethylphenyl)methanesulfonamide appears to lack significant antimicrobial activity based on initial broad-spectrum screening, the benzenesulfonamide scaffold serves as a prolific starting point for a multitude of bioactive compounds, particularly potent enzyme inhibitors.

The absence of strong intrinsic activity in (2,6-Dimethylphenyl)methanesulfonamide does not preclude its potential as a pharmacophore. The unique steric and electronic properties conferred by the dimethylphenyl and methanesulfonamide moieties could be leveraged in the design of inhibitors for other biological targets. Further screening against a wider range of enzymes and cell lines is warranted to fully explore its bioactivity profile.

For benzenesulfonamide, while its derivatives are extensively studied, a more systematic evaluation of the parent compound's bioactivity across various assays would provide a valuable baseline for future structure-activity relationship (SAR) studies.

This guide has provided a framework for a rigorous comparison, from structural analysis to detailed experimental protocols. It is intended to serve as a valuable resource for researchers in their quest to understand the nuanced world of sulfonamide bioactivity and to drive the discovery of novel therapeutic agents.

References

  • Community for Open Antimicrobial Drug Discovery (CO-ADD). The University of Queensland. [Link][2][3][4][5][9][10]

  • Isik, S., & Özdemir-Koçak, F. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. European Journal of General Medicine, 5(4), 224-229. [Link][6]

  • Karimi, F., et al. (2025). Investigating the anti-proliferative effects of benzenesulfonamide derivatives on human lung cancer cells. Immunopathologia Persa. [Link][8]

  • Ghorab, M. M., et al. (2024). Novel benzenesulfonamide derivatives as potential selective carbonic anhydrase IX, XII inhibitors with anti-proliferative activity: Design, synthesis and in silico studies. Bioorganic Chemistry. [Link][9]

  • Di Sapio, G., et al. (2023). Evaluation of the In Vitro Antifungal Activity of Novel Arylsulfonamides against Candida spp. Microorganisms. [Link][6][7]

  • Jinli Chemical. (2026). Benzenesulfonamide: Structure, Properties, and Applications. [Link][1]

Sources

Comparative

Elemental Analysis Standards for (2,6-Dimethylphenyl)methanesulfonamide: A Comprehensive Comparison Guide

Introduction: The Analytical Imperative (2,6-Dimethylphenyl)methanesulfonamide (Molecular Formula: C9H13NO2S, Monoisotopic Mass: 199.0667 Da) is a highly versatile sulfonamide building block utilized extensively in medic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative

(2,6-Dimethylphenyl)methanesulfonamide (Molecular Formula: C9H13NO2S, Monoisotopic Mass: 199.0667 Da) is a highly versatile sulfonamide building block utilized extensively in medicinal chemistry and agrochemical development [1]. Because structural isomers and synthetic intermediates often exhibit nearly identical chromatographic retention times, proving the absolute bulk purity of this compound is a critical regulatory and scientific requirement.

As a Senior Application Scientist overseeing small-molecule characterization, I consistently emphasize that a single analytical technique is rarely sufficient. However, for determining absolute bulk purity and confirming the absence of inorganic salts or retained solvents, CHNS Combustion Analysis remains the gold standard. Major chemistry journals and regulatory bodies mandate that elemental analysis results fall within a strict ±0.4% absolute deviation from theoretical values to confirm ≥95% sample purity [2].

Purity Determination: CHNS vs. Alternative Techniques

To objectively evaluate the performance of CHNS analysis, it must be compared against other standard purity-determination techniques. The table below outlines why CHNS is indispensable for bulk purity, even when advanced spectroscopic methods are available.

Analytical TechniquePrimary OutputKey StrengthsCritical LimitationsSuitability for Bulk Purity
CHNS Combustion Analysis Absolute elemental mass percentages (C, H, N, S)Detects inorganic salts, water, and trace solvents. Highly quantitative.Cannot distinguish between structural isomers. Requires sample destruction.Excellent (Gold Standard)
Quantitative NMR (qNMR) Structural verification & organic purityNon-destructive. Identifies specific organic impurities and isomers.Blind to inorganic salts. Requires highly calibrated internal standards.Moderate (Best for structural confirmation)
LC-MS / HPLC-UV Chromatographic purity & molecular weightExceptional sensitivity for related substances and degradation products.Response factors vary by compound. Misses UV-inactive/MS-invisible impurities.Poor (Measures relative, not absolute purity)

Theoretical Composition & Acceptance Criteria

For (2,6-Dimethylphenyl)methanesulfonamide, the theoretical mass percentages must be calculated precisely. The standard acceptable error limit for carbon, hydrogen, nitrogen, and sulfur is ±0.40% [2]. A deviation beyond this threshold typically indicates incomplete purification, such as the retention of fractional solvent molecules or the presence of inorganic salts from the reaction workup.

ElementAtomic WeightAtoms per MoleculeTheoretical Mass (%)Acceptable Range (±0.40%)
Carbon (C) 12.011954.25%53.85% – 54.65%
Hydrogen (H) 1.008136.58%6.18% – 6.98%
Nitrogen (N) 14.00717.03%6.63% – 7.43%
Sulfur (S) 32.065116.09%15.69% – 16.49%
Oxygen (O) 15.999216.06%N/A (Usually calculated by difference)

Experimental Methodology: CHNS/O Flash Combustion Protocol

To guarantee reproducibility, the following self-validating protocol utilizes dynamic flash combustion.

Step 1: Instrument Calibration Condition the system by running two empty tin capsules to establish a baseline. Calibrate the instrument using an organic analytical standard such as Sulphanilic acid (C=41.58%, N=8.08%, H=4.04%, S=18.48%), utilizing a mass range of 0.5 to 5.0 mg [3].

Step 2: Sample Preparation & Micro-Weighing Thoroughly desiccate the (2,6-Dimethylphenyl)methanesulfonamide sample under a vacuum to remove surface moisture. Using a microbalance, accurately weigh 2.0 to 4.0 mg of the finely milled powder into a high-purity tin capsule. Crimp the capsule tightly to exclude atmospheric air.

Step 3: Dynamic Flash Combustion Introduce the encapsulated sample into the combustion furnace via an autosampler. The furnace must be maintained at >1000°C. Inject a precise pulse of pure oxygen (O2) simultaneously with the sample drop.

Step 4: Catalytic Reduction & Separation Pass the resulting combustion gases over a highly active copper powder catalyst (e.g., Vcopper™) at ~600°C to reduce nitrogen oxides (NOx) to elemental nitrogen (N2) and capture excess oxygen[4]. The gas mixture is then swept by a Helium carrier gas into a Gas Chromatography (GC) column to separate N2, CO2, H2O, and SO2.

Step 5: TCD Detection & Quality Control Quantify the eluted gases using a Thermal Conductivity Detector (TCD). Self-Validation Check: Run a certified standard every 10 samples. If the standard deviation exceeds 0.30% absolute, the system must automatically halt and prompt recalibration[5].

Workflow Visualization

CHNS_Workflow N1 1. Sample Prep (Desiccation & Milling) N2 2. Micro-Weighing (2-5 mg in Tin Capsule) N1->N2 Transfer N3 3. Flash Combustion (>1000°C in O2) N2->N3 Auto-sampler N4 4. Catalytic Reduction (NOx to N2 via Cu) N3->N4 Combustion Gases N5 5. Gas Chromatography (N2, CO2, H2O, SO2) N4->N5 Carrier Gas (He) N6 6. TCD Detection (Quantification) N5->N6 Elution

Figure 1: Step-by-step CHNS elemental analysis workflow for sulfonamide characterization.

Causality in Experimental Design: The "Why" Behind the Protocol

A robust protocol is not just a list of instructions; it is a series of deliberate chemical choices designed to mitigate specific failure modes.

  • Why use Tin Capsules? Tin is not merely a convenient container; it acts as a chemical accelerant. When exposed to the oxygen pulse at 1000°C, tin undergoes a violent, exothermic oxidation. This localized flash raises the immediate temperature to approximately 1800°C. This extreme heat is absolutely critical for sulfonamides like (2,6-Dimethylphenyl)methanesulfonamide, as the C-S and S-O bonds are highly thermostable and will resist complete combustion at lower temperatures, leading to artificially low Sulfur and Carbon readings [4].

  • Why the ±0.4% Threshold? Extensive statistical analyses across international laboratories have demonstrated that a ±0.4% tolerance perfectly balances the inherent mechanical drift of microbalances and TCD sensors against the need to detect trace impurities. A deviation of 0.5% or higher in Carbon or Hydrogen almost universally correlates with fractional moles of retained crystallization solvents (like ethyl acetate or dichloromethane) that NMR might overlook if relaxation times are not perfectly calibrated [2].

  • Why use Sulphanilic Acid as a Standard? Combustion kinetics vary by molecular structure. Using a simple hydrocarbon standard for a sulfonamide can lead to calibration errors. Sulphanilic acid contains an amine and a sulfur-oxygen moiety, closely mimicking the thermal degradation profile of (2,6-Dimethylphenyl)methanesulfonamide. This structural homology ensures the GC elution times and TCD response factors are perfectly aligned with the target analyte [3].

References

  • Title: (2,6-dimethylphenyl)methanesulfonamide (C9H13NO2S) Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: An International Study Evaluating Elemental Analysis Source: ACS Central Science URL: [Link]

  • Title: CHNS Determination in Pharmaceutical Products by Flash Combustion Source: VELP Scientifica Application Notes URL: [Link]

  • Title: CHNS Elemental Analysers Source: Royal Society of Chemistry (RSC) URL: [Link]

  • Title: Summary of CHNS Elemental Analysis Common Problems Source: University of British Columbia (UBC) Analytical Facilities URL: [Link]

Validation

A Comparative Study of Steric Effects in 2,6-Dimethyl Substituted Sulfonamides: A Guide for Researchers

In the landscape of medicinal chemistry and drug development, the sulfonamide moiety stands as a cornerstone pharmacophore, integral to a vast array of therapeutic agents.[1] Its enduring prevalence is a testament to its...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry and drug development, the sulfonamide moiety stands as a cornerstone pharmacophore, integral to a vast array of therapeutic agents.[1] Its enduring prevalence is a testament to its versatile chemical properties and its ability to engage in crucial biological interactions. However, the subtle interplay of steric and electronic effects, governed by the substitution patterns on the aromatic rings, can profoundly influence the physicochemical properties and, consequently, the biological activity of these compounds. This guide provides an in-depth comparative analysis of the steric effects induced by 2,6-dimethyl substitution on the N-phenyl ring of benzenesulfonamides, offering a valuable resource for researchers, scientists, and drug development professionals.

The Significance of Steric Hindrance in Sulfonamide Chemistry

The introduction of bulky substituents, such as methyl groups at the 2 and 6 positions of the N-phenyl ring, imposes significant steric constraints that dictate the molecule's three-dimensional conformation. This steric hindrance is not merely a structural curiosity; it has far-reaching implications for a molecule's acidity (pKa), its ability to participate in intermolecular interactions, and its reactivity in chemical transformations. Understanding and quantifying these effects are paramount for the rational design of sulfonamide-based drugs with optimized pharmacokinetic and pharmacodynamic profiles.

This guide will dissect the structural and chemical consequences of 2,6-dimethyl substitution by comparing N-(2,6-dimethylphenyl)benzenesulfonamide (a sterically hindered model) with its non-hindered counterpart, N-phenylbenzenesulfonamide. Through a combination of experimental data from the literature, detailed experimental protocols for in-house validation, and computational insights, we will illuminate the profound impact of these seemingly minor structural modifications.

Structural Distortions: Insights from X-Ray Crystallography

The most direct evidence of steric hindrance comes from the solid-state structures of these molecules, as determined by X-ray crystallography. The data reveals a dramatic difference in the relative orientation of the two aromatic rings.

CompoundDihedral Angle Between Aromatic RingsC-SO2-NH-C Torsion AngleReference
N-(2,6-dimethylphenyl)benzenesulfonamide44.9 (1)°-78.7 (2)°[2][3]
N-(2-methylphenyl)benzenesulfonamide61.5 (1)°Not Reported[3]
N-phenyl-4-methylbenzenesulfonamide68.4 (1)°-51.6 (3)°[2]
N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide49.8 (1)°88.0 (2)°[2]

The data clearly indicates that the presence of two ortho-methyl groups forces the N-phenyl ring to adopt a more perpendicular orientation with respect to the plane of the benzenesulfonyl group. This is a direct consequence of the steric clash between the methyl groups and the sulfonyl group. This enforced twisting has significant implications for the electronic communication between the two ring systems and the accessibility of the sulfonamide N-H proton.

Experimental Protocols

To empower researchers to validate and expand upon these findings, we provide detailed, step-by-step methodologies for the synthesis of the model compounds and the determination of a key physicochemical parameter: the acid dissociation constant (pKa).

Synthesis of N-Aryl Sulfonamides

This protocol outlines a general and reliable method for the synthesis of both the sterically hindered and non-hindered sulfonamides.

Synthesis_Workflow BenzenesulfonylChloride Benzenesulfonyl Chloride Reaction Reaction Mixture BenzenesulfonylChloride->Reaction ArylAmine Aryl Amine (e.g., Aniline or 2,6-Dimethylaniline) ArylAmine->Reaction Pyridine Pyridine (Base) Pyridine->Reaction Workup Aqueous Workup (HCl Wash) Reaction->Workup Product N-Aryl Sulfonamide Product Workup->Product

Caption: General workflow for the synthesis of N-aryl sulfonamides.

Materials:

  • Benzenesulfonyl chloride

  • Aniline (for N-phenylbenzenesulfonamide)

  • 2,6-Dimethylaniline (for N-(2,6-dimethylphenyl)benzenesulfonamide)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve the aryl amine (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Dissolve benzenesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (1 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Determination of pKa by UV-Vis Spectrophotometry

The acidity of the sulfonamide N-H proton is a critical parameter that influences its ionization state at physiological pH and its ability to act as a hydrogen bond donor. Steric hindrance is expected to impact the pKa.

pKa_Determination_Workflow cluster_prep Sample Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis StockSolution Prepare Stock Solution of Sulfonamide in a Co-solvent (e.g., Methanol) BufferSolutions Prepare a Series of Buffer Solutions with Varying pH TestSolutions Prepare Test Solutions by Diluting Stock into each Buffer BufferSolutions->TestSolutions MeasureAbsorbance Measure UV-Vis Absorbance Spectrum for each Test Solution TestSolutions->MeasureAbsorbance PlotData Plot Absorbance at a Selected Wavelength vs. pH MeasureAbsorbance->PlotData DeterminePka Determine pKa from the Sigmoidal Curve (Half-equivalence Point) PlotData->DeterminePka

Caption: Workflow for the determination of sulfonamide pKa via UV-Vis spectrophotometry.

Principle:

This method relies on the difference in the UV-Vis absorbance spectra of the protonated and deprotonated forms of the sulfonamide. By measuring the absorbance at a specific wavelength across a range of pH values, a titration curve can be generated, from which the pKa can be determined.

Materials:

  • Synthesized N-aryl sulfonamide

  • Methanol (or another suitable co-solvent)

  • A series of buffer solutions covering a pH range of approximately 8-12 (e.g., phosphate and borate buffers)

  • UV-Vis spectrophotometer

  • pH meter

Procedure:

  • Prepare a stock solution of the sulfonamide in methanol at a known concentration (e.g., 1 mg/mL).

  • Prepare a series of buffer solutions with accurately known pH values.

  • For each pH value, prepare a test solution by adding a small, constant volume of the sulfonamide stock solution to a known volume of the buffer solution.

  • Measure the UV-Vis absorbance spectrum of each test solution.

  • Identify a wavelength where the absorbance of the protonated and deprotonated forms of the sulfonamide differs significantly.

  • Plot the absorbance at this wavelength as a function of pH.

  • The resulting data should form a sigmoidal curve. The pKa is the pH at which the absorbance is halfway between the minimum and maximum values.

The Impact of Steric Hindrance on Reactivity: A Mechanistic Perspective

The structural distortions induced by 2,6-dimethyl substitution have a profound effect on the reactivity of the sulfonamide.

N-Alkylation

The N-alkylation of sulfonamides is a fundamental transformation in organic synthesis. The rate of this reaction is highly dependent on the nucleophilicity of the sulfonamide anion, which is formed by deprotonation of the N-H proton.

N_Alkylation_Mechanism Sulfonamide R-SO2NH-Ar Anion Sulfonamide Anion [R-SO2N-Ar]- Sulfonamide->Anion Deprotonation Base Base (e.g., K2CO3) Base->Anion SN2 SN2 Reaction Anion->SN2 AlkylHalide Alkyl Halide (R'-X) AlkylHalide->SN2 Product N-Alkylated Sulfonamide R-SO2N(R')-Ar SN2->Product

Caption: Mechanism of N-alkylation of sulfonamides.

In the case of N-(2,6-dimethylphenyl)benzenesulfonamide, the steric bulk of the ortho-methyl groups is expected to hinder the approach of the alkylating agent to the nitrogen atom. This steric shielding will likely lead to a significant decrease in the rate of N-alkylation compared to the non-hindered N-phenylbenzenesulfonamide.[4]

Hydrolysis

Conclusion: A Guide for Rational Drug Design

The comparative analysis of 2,6-dimethyl substituted sulfonamides and their non-hindered analogs provides a clear and compelling illustration of the power of steric effects in molecular design. The introduction of these ortho-methyl groups is not a trivial modification; it fundamentally alters the three-dimensional structure of the molecule, which in turn influences its acidity and reactivity.

For researchers in drug development, these insights are invaluable. The ability to modulate the pKa of a sulfonamide can have a profound impact on its absorption, distribution, metabolism, and excretion (ADME) properties. Furthermore, understanding how steric hindrance affects reactivity can guide the design of synthetic routes and the prediction of potential metabolic pathways.

By providing detailed experimental protocols, this guide empowers researchers to not only verify these findings but also to apply these principles to their own sulfonamide-based drug candidates. The careful and deliberate manipulation of steric effects is a powerful tool in the arsenal of the medicinal chemist, and a thorough understanding of these principles is essential for the successful design of the next generation of sulfonamide therapeutics.

References

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